molecular formula C15H21BrN2O3 B1521477 5-Bromo-2-pivalamidopyridin-4-yl pivalate CAS No. 1228666-33-8

5-Bromo-2-pivalamidopyridin-4-yl pivalate

Cat. No.: B1521477
CAS No.: 1228666-33-8
M. Wt: 357.24 g/mol
InChI Key: CZYFBLVXTCRMCV-UHFFFAOYSA-N
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Description

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a useful research compound. Its molecular formula is C15H21BrN2O3 and its molecular weight is 357.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[5-bromo-2-(2,2-dimethylpropanoylamino)pyridin-4-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-14(2,3)12(19)18-11-7-10(9(16)8-17-11)21-13(20)15(4,5)6/h7-8H,1-6H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYFBLVXTCRMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)OC(=O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138096
Record name 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate
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Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-33-8
Record name 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(2,2-dimethyl-1-oxopropyl)amino]-4-pyridinyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the bromine atom and the two pivaloyl groups, make it a versatile building block for introducing specific functionalities and modifying molecular properties. This guide provides a comprehensive overview of the synthetic route to this compound, detailing the underlying chemical principles, experimental protocols, and critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The typically starts from the commercially available 2-Amino-5-bromopyridin-4-ol. The core of the synthesis involves a two-step acylation process where both the amino and hydroxyl groups of the starting material are converted to their respective pivaloyl derivatives. This transformation not only protects these functional groups but also enhances the lipophilicity of the molecule, which can be advantageous in subsequent synthetic steps.

Chemical Properties
PropertyValue
Molecular Formula C15H21BrN2O3[1][2]
Molecular Weight 357.24 g/mol [1][2]
CAS Number 1228666-33-8[2]
Appearance Solid[1]
InChI Key CZYFBLVXTCRMCV-UHFFFAOYSA-N[1]

Synthetic Pathway and Mechanistic Considerations

The from 2-Amino-5-bromopyridin-4-ol is a straightforward yet crucial transformation involving the protection of both the amino and hydroxyl functional groups via pivaloylation.

Reaction Scheme

Synthesis_of_5_Bromo_2_pivalamidopyridin_4_yl_pivalate reactant 2-Amino-5-bromopyridin-4-ol product This compound reactant->product Acylation reagent Pivaloyl Chloride (excess) Pyridine (base)

Caption: Overall reaction for the .

Step-by-Step Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The pyridine acts as a base to deprotonate the hydroxyl and amino groups, increasing their nucleophilicity. It also serves as a catalyst by forming a highly reactive acylpyridinium intermediate with pivaloyl chloride.

  • Activation of Pivaloyl Chloride: Pyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride, displacing the chloride ion and forming a highly reactive N-pivaloylpyridinium salt.

  • Nucleophilic Attack by the Hydroxyl Group: The hydroxyl group of 2-Amino-5-bromopyridin-4-ol, being more nucleophilic than the amino group under these conditions, attacks the carbonyl carbon of the N-pivaloylpyridinium salt.

  • Formation of the Pivalate Ester: The tetrahedral intermediate collapses, eliminating pyridine and forming the pivalate ester at the 4-position.

  • Nucleophilic Attack by the Amino Group: Subsequently, the amino group attacks another molecule of the N-pivaloylpyridinium salt.

  • Formation of the Pivalamide: A similar collapse of the tetrahedral intermediate leads to the formation of the pivalamide at the 2-position, yielding the final product.

The use of excess pivaloyl chloride ensures the complete acylation of both functional groups.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
2-Amino-5-bromopyridin-4-ol1261269-33-3[3]189.01 g/mol [3]1.0 eq
Pivaloyl Chloride3282-30-2120.58 g/mol 2.5 eq
Pyridine110-86-179.10 g/mol As solvent
Dichloromethane (DCM)75-09-284.93 g/mol As solvent
Saturated Sodium Bicarbonate Solution--For workup
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol For drying
Procedure
  • Reaction Setup: To a solution of 2-Amino-5-bromopyridin-4-ol (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (2.5 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is quenched by the slow addition of water. The mixture is then diluted with dichloromethane and washed sequentially with water and saturated sodium bicarbonate solution.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow

Experimental_Workflow A Dissolve 2-Amino-5-bromopyridin-4-ol in Pyridine B Cool to 0 °C A->B C Add Pivaloyl Chloride dropwise B->C D Warm to RT and Stir for 12-16h C->D E Quench with Water D->E F Dilute with DCM E->F G Wash with H2O and NaHCO3 soln. F->G H Dry organic layer with MgSO4 G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J Final Product Final Product J->Final Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the pivaloyl groups and the pyridine ring protons.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and amide groups.

Safety Considerations

  • Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Conclusion

The is a robust and reproducible process that provides a valuable intermediate for pharmaceutical research and development. The double pivaloylation of 2-Amino-5-bromopyridin-4-ol proceeds efficiently under standard acylation conditions. Careful execution of the experimental protocol and adherence to safety guidelines are essential for a successful outcome. The structural versatility of the final product makes it an important building block in the design and synthesis of novel therapeutic agents.

References

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, pyridines are a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and functional materials.[1][2][3][4] Their unique electronic properties and versatile reactivity make them prized building blocks in the design of novel molecular entities. This guide focuses on a highly functionalized pyridine derivative, 5-Bromo-2-pivalamidopyridin-4-yl pivalate , a compound poised for significant utility in drug discovery and complex molecule synthesis. Its strategic placement of a reactive bromine atom and two pivaloyl protecting groups on a central pyridine ring offers a wealth of opportunities for selective chemical transformations.

This document serves as a comprehensive technical resource, providing insights into the chemical properties, a plausible synthetic pathway, and the anticipated reactivity of this compound. The information herein is curated to empower researchers to harness the full synthetic potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1228666-33-8N/A
Molecular Formula C₁₅H₂₁BrN₂O₃[5]
Molecular Weight 357.24 g/mol [5]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.General knowledge of pivaloyl-protected compounds.
Melting Point Not experimentally determined in the reviewed literature.N/A
Boiling Point Not experimentally determined in the reviewed literature.N/A

Proposed Synthesis Pathway

While a direct, step-by-step synthesis of this compound is not explicitly detailed in a single source, a logical and efficient synthetic route can be devised based on established organic chemistry principles and published procedures for analogous transformations. The proposed pathway commences with the commercially available 2-aminopyridine and proceeds through key intermediates.

Synthesis_Pathway

A proposed synthetic pathway for this compound.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. By carefully controlling the reaction conditions, selective bromination at the 5-position can be achieved.

Protocol:

  • Dissolve 2-aminopyridine in a suitable solvent such as chloroform or dichloromethane.[6][7]

  • Cool the solution to a temperature between 20-30°C.

  • Slowly add a brominating agent, such as phenyltrimethylammonium tribromide, to the reaction mixture.[6][7] This reagent is often preferred over elemental bromine for its milder nature and higher selectivity, which helps to minimize the formation of di-brominated byproducts.[6]

  • Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene to yield 2-amino-5-bromopyridine as a solid.[6][7]

Step 2: Hydroxylation of 2-Amino-5-bromopyridine to 2-Amino-5-bromopyridin-4-ol

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a critical transformation. A direct and efficient method involves the synthesis of 2-amino-5-methoxypyridine followed by demethylation.[8][9]

Protocol:

  • Protection of the amino group: The 2-amino group of 2-amino-5-bromopyridine is first protected, for example, by reacting with 2,5-hexanedione to form a pyrrole derivative.[8][9]

  • Methoxylation: The protected intermediate is then subjected to a nucleophilic substitution with sodium methoxide to replace the bromine atom with a methoxy group, yielding 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[8][9]

  • Deprotection and Demethylation: The pyrrole protecting group is removed using hydroxylamine hydrochloride.[8][9] Subsequently, the methoxy group is demethylated using a strong acid like 95% sulfuric acid to afford 2-amino-5-hydroxypyridine.[8][9] Given the presence of the bromo substituent in our target precursor, a more direct hydroxylation or a modified methoxylation/demethylation strategy would be necessary. An alternative approach could involve the oxidation of the pyridine ring followed by rearrangement, though this can be less selective. A plausible route involves the oxidation of 2-amino-5-bromopyridine to its N-oxide, followed by rearrangement and hydrolysis to introduce the 4-hydroxy group.

Step 3: Double Pivaloylation of 2-Amino-5-bromopyridin-4-ol

The final step involves the acylation of both the amino and hydroxyl groups with pivaloyl chloride or pivalic anhydride. The use of a suitable base is crucial to facilitate the reaction.

Protocol:

  • Suspend 2-amino-5-bromopyridin-4-ol in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add at least two equivalents of pivaloyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by column chromatography on silica gel.

Predicted Spectroscopic Properties (¹H and ¹³C NMR)

¹H NMR:

  • Pivaloyl Protons: Two sharp singlets are expected in the upfield region (around 1.3-1.5 ppm), each integrating to 9 protons, corresponding to the two tert-butyl groups of the pivaloyl moieties.

  • Pyridine Protons: Two singlets or doublets with small coupling constants are anticipated in the aromatic region. The proton at the 3-position is expected to appear downfield (around 8.0-8.2 ppm) due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing pivaloyl group. The proton at the 6-position should appear at a slightly higher field (around 7.8-8.0 ppm).

  • Amide Proton: A broad singlet corresponding to the NH proton of the pivalamide group is expected, likely in the downfield region (around 8.5-9.5 ppm), and its chemical shift may be concentration-dependent.

¹³C NMR:

  • Pivaloyl Carbons: The quaternary carbons of the tert-butyl groups are expected around 27-28 ppm, and the methyl carbons around 39-40 ppm. The carbonyl carbons of the pivaloyl groups should appear significantly downfield, in the range of 175-180 ppm.

  • Pyridine Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (110-160 ppm). The C2 and C4 carbons, being attached to the nitrogen and oxygen respectively, will be the most downfield. The C5 carbon, bearing the bromine atom, will be influenced by its electronegativity. The C3 and C6 carbons will appear at a relatively higher field.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key reactive sites: the bromine atom at the 5-position and the pivalate ester at the 4-position. The pivaloyl groups also serve as robust protecting groups for the amino and hydroxyl functionalities.

Reactivity

Key reactive sites and potential transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents by coupling with the corresponding boronic acids or esters. This is a powerful tool for building molecular complexity.

  • Buchwald-Hartwig Amination: This methodology facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of various substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Nickel-Catalyzed Cross-Coupling of the Aryl Pivalate

A significant advancement in cross-coupling chemistry has been the development of methods to activate otherwise unreactive C-O bonds. The pivalate group at the 4-position can act as a leaving group in nickel-catalyzed Suzuki-Miyaura coupling reactions.[14][15][16][17][18] This dual reactivity allows for sequential, site-selective functionalization of the pyridine ring. For instance, the C-Br bond can be selectively reacted using palladium catalysis, followed by a nickel-catalyzed coupling at the C-O pivalate bond.

Deprotection of Pivaloyl Groups

The pivaloyl groups on the amino and hydroxyl moieties are generally stable to a range of reaction conditions but can be removed under hydrolytic conditions (either acidic or basic) to unmask the parent functional groups for further derivatization.[19]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3][4] The structural motifs accessible from this compound are of significant interest in the development of new therapeutic agents, including kinase inhibitors, GPCR modulators, and other targeted therapies. The ability to selectively introduce diverse substituents at the 4- and 5-positions makes this compound an excellent starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for applications in organic synthesis and drug discovery. Its well-defined points of reactivity, coupled with the robust nature of the pivaloyl protecting groups, offer a reliable platform for the construction of complex, highly functionalized pyridine derivatives. This guide provides a comprehensive overview of its properties, a viable synthetic strategy, and its anticipated reactivity, serving as a valuable resource for researchers seeking to leverage this versatile compound in their scientific endeavors.

References

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  • Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zaqri, N. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules, 27(12), 3938. [Link]

  • Sci-Hub. (n.d.). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate (CAS No. 1228666-33-8): A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Pivotal Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of highly specific and potent kinase inhibitors remain a cornerstone of therapeutic innovation, particularly in oncology. Within this intricate field, the heterocyclic scaffold of pyridine and its derivatives has proven to be a versatile and privileged structure. This guide provides a comprehensive technical overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate , a specialized chemical intermediate identified by the CAS number 1228666-33-8 .[1] While not a therapeutic agent itself, this compound represents a critical building block, meticulously designed for the efficient and controlled synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, including a strategically placed bromine atom and two pivaloyl protecting groups, offer medicinal chemists a powerful tool for constructing novel kinase inhibitors. This document will delve into the chemical properties, a plausible synthetic rationale, its pivotal role in drug development, and detailed experimental considerations for its use.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1228666-33-8[1]
Molecular Formula C₁₅H₂₁BrN₂O₃[2]
Molecular Weight 357.24 g/mol [2]
Appearance Solid
InChI Key CZYFBLVXTCRMCV-UHFFFAOYSA-N

The structure of this compound is characterized by a pyridine ring substituted at key positions to facilitate multi-step synthetic sequences. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[3] The 2-amino group and the 4-hydroxyl group are masked by pivaloyl protecting groups. The choice of the pivaloyl group is deliberate; its steric bulk provides robust protection of these functionalities against a wide range of reaction conditions, yet it can be removed under specific basic or reductive conditions.[4] This dual protection strategy allows for selective manipulation of the bromine atom without unintended side reactions at the amino and hydroxyl moieties.

Strategic Synthesis: A Rationale-Driven Approach

While a specific, publicly available, step-by-step synthesis of this compound is not readily found in the searched literature, a logical synthetic pathway can be constructed based on established organic chemistry principles and analogous transformations of pyridine derivatives. The synthesis would likely commence from a readily available starting material such as 2-amino-4-hydroxypyridine.

Conceptual Synthetic Workflow

G A 2-Amino-4-hydroxypyridine B Bromination A->B e.g., NBS in DCM C 5-Bromo-2-amino-4-hydroxypyridine B->C D Di-pivaloylation C->D Pivaloyl chloride, Base (e.g., Pyridine or Triethylamine) E This compound D->E G A This compound B Suzuki-Miyaura Coupling A->B R-B(OH)₂, Pd catalyst, Base C Aryl/Heteroaryl-substituted Pyridine Intermediate B->C D Deprotection C->D e.g., LiAlH₄ or Strong Base E 2-Amino-4-hydroxy-5-(aryl/heteroaryl)pyridine D->E F Further Functionalization E->F G Final Kinase Inhibitor F->G

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative with significant potential as a chemical building block in synthetic and medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic pathway with detailed protocols, its structural significance in drug discovery, and essential safety information.

Core Compound Characteristics

This compound is a halogenated heterocyclic compound. Its structure is defined by a central pyridine ring functionalized with a bromine atom, a pivalamido group (-NHC(O)C(CH₃)₃), and a pivalate ester group (-OC(O)C(CH₃)₃). The presence of these distinct functional groups makes it a versatile intermediate for creating more complex molecules.

Physicochemical Data Summary

A summary of the key properties for this compound is presented below. This data is essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Appearance Solid
MDL Number MFCD15530267
InChI Key CZYFBLVXTCRMCV-UHFFFAOYSA-N
SMILES String CC(C)(C)C(=O)Nc1cc(OC(=O)C(C)(C)C)c(Br)cn1
Chemical Structure

The molecular structure, with its key functional groups, is depicted below. The pyridine core, a common scaffold in pharmaceuticals, is strategically substituted to allow for diverse chemical transformations.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis is designed to selectively functionalize the amino and hydroxyl groups of a brominated aminopyridine precursor. The choice of reagents and reaction sequence is critical for achieving high yield and purity.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 5-Bromo-4-hydroxy-2-pivalamidopyridine

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-bromo-4-hydroxypyridine (1.0 eq).

  • Solvent: Add anhydrous pyridine (approx. 0.1 M concentration) and cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 5°C.

    • Causality: The amino group is significantly more nucleophilic than the pyridinolic hydroxyl group, allowing for selective acylation at the nitrogen atom. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct generated during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Setup: In a dry, nitrogen-flushed flask, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous pyridine.

  • Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with pivaloyl chloride, which is then readily attacked by the less nucleophilic hydroxyl group.

  • Reagent Addition: Add pivaloyl chloride (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours or with gentle heating (40-50°C) if the reaction is sluggish (monitor by TLC).

  • Workup & Purification: Follow the same workup and purification procedure as described in Step 1 to isolate the final product.

Role in Drug Discovery and Chemical Synthesis

Substituted pyridines are cornerstone scaffolds in modern drug discovery.[1][2][3][4] The specific combination of functional groups in this compound imparts unique chemical properties that are highly valuable for medicinal chemists.

  • Bromo-substituent: The bromine atom is a key functional handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled introduction of a wide array of carbon- and heteroatom-based substituents, which is fundamental for exploring the structure-activity relationship (SAR) of a lead compound.

  • Pivaloyl Groups: The two bulky tert-butyl groups (from the pivalamide and pivalate moieties) significantly increase the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability. The pivalate ester can also function as a prodrug, designed to be cleaved by intracellular esterases to release a free hydroxyl group at the target site. The pivalamido group acts as a hydrogen bond donor and can participate in crucial binding interactions with biological targets.

  • Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic profile of a potential drug candidate.

Logical Application Workflow

The utility of this compound can be visualized as a logical progression from a versatile building block to a component of a complex, biologically active molecule.

G cluster_0 Core Building Block cluster_1 Synthetic Diversification cluster_2 Application in Drug Discovery A This compound Pyridine Scaffold Bromo Handle Pivaloyl Groups B Cross-Coupling Reactions Suzuki (C-C) Sonogashira (C-C) Buchwald-Hartwig (C-N) A:f1->B Enables C Ester Hydrolysis (Prodrug Strategy) Release of -OH group A:f2->C Enables D Lead Optimization SAR Exploration Improved PK/PD Properties B->D Facilitates C->D Facilitates

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of the novel chemical entity, 5-Bromo-2-pivalamidopyridin-4-yl pivalate. Given the nascent stage of research on this specific molecule, this document outlines a robust, hypothesis-driven approach, grounded in established methodologies for small molecule characterization.

Part 1: Introduction and Hypothesis Formulation

The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block in drug design. Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Marketed drugs and clinical candidates containing the pyridine motif underscore its importance in targeting a range of human ailments, validating the exploration of novel pyridine-based compounds like the subject of this guide.[1]

Physicochemical Profile: this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study.

  • Chemical Name: this compound[5]

  • Molecular Formula: C₁₅H₂₁BrN₂O₃[5][6]

  • Molecular Weight: 357.24 g/mol [5][6]

  • Structure:

    • SMILES: CC(C)(C)C(=O)Nc1cc(OC(=O)C(C)(C)C)c(Br)cn1[6]

    • InChI Key: CZYFBLVXTCRMCV-UHFFFAOYSA-N[6]

The structure reveals a brominated pyridine core functionalized with two pivalate groups. The pivaloyl (tert-butyl carbonyl) moieties can influence solubility, cell permeability, and metabolic stability, while the brominated pyridine core is often explored for its role in directing binding to protein targets.

A Postulated Mechanism of Action: The Kinase Inhibition Hypothesis

The structural features of this compound, particularly the nitrogen-containing heterocyclic core, are common in small molecules designed to target the ATP-binding pocket of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Therefore, a logical and actionable starting hypothesis is that this compound functions as a protein kinase inhibitor .

This guide will proceed by outlining the experimental strategy required to systematically test this hypothesis, from initial broad screening to detailed cellular pathway analysis.

G cluster_0 General Kinase Inhibition Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Compound This compound Compound->Kinase Blocks ATP Binding

Caption: Hypothetical kinase inhibition by the test compound.

Part 2: In Vitro Characterization: A Step-by-Step Investigative Workflow

The initial phase of investigation focuses on confirming biological activity and identifying specific molecular targets using in vitro systems.

Workflow for Initial In Vitro Assays

This workflow provides a logical progression from broad phenotypic screening to specific target identification.

G start Start: Novel Compound phenotypic_screen Step 1: Phenotypic Screening (e.g., MTT Assay) start->phenotypic_screen is_active Is Compound Cytotoxic? phenotypic_screen->is_active target_id Step 2: Target Identification (Broad Kinase Panel Screen) is_active->target_id Yes no_activity No Activity or Different Phenotype is_active->no_activity No hits_found Putative Kinase 'Hits' Identified? target_id->hits_found target_validation Step 3: Target Validation (Enzymatic IC50 Determination) hits_found->target_validation Yes no_hits Re-evaluate Hypothesis (Consider other targets) hits_found->no_hits No end End: Validated Kinase Target(s) target_validation->end

Caption: Logical workflow for in vitro characterization.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, Huh-7)[2] in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cell LinePutative Cancer TypeExpected IC₅₀ (µM)
MCF-7Breast Adenocarcinoma5 - 20
A549Lung Carcinoma10 - 50
Huh-7Hepatocellular Carcinoma2 - 15
HCT116Colorectal Carcinoma8 - 30
This table presents hypothetical data for illustrative purposes.
Protocol: Broad-Spectrum Kinase Profiling

To identify specific kinase targets, the compound should be screened against a large panel of recombinant human kinases. This is often performed by specialized contract research organizations (CROs).

  • Assay Principle: A common format is a radiometric assay where the transfer of ³³P from ATP to a generic substrate is measured. Inhibition of a kinase by the test compound results in a decreased radioactive signal.

  • Experimental Setup: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 100-400 kinases.

  • Data Output: Results are reported as the percent inhibition for each kinase at the tested concentration. A significant inhibition (e.g., >50% or >75%) flags a potential "hit."

  • Follow-up: For any identified hits, dose-response assays are performed to confirm the interaction and determine the IC₅₀ value, providing a quantitative measure of potency.

Part 3: Elucidating Downstream Cellular Effects

Once a primary kinase target is validated, the next critical phase is to understand the compound's effect on cellular signaling pathways and physiological outcomes.

Workflow for Cellular Mechanism of Action Studies

G start Start: Validated Kinase Target target_engagement Step 1: Cellular Target Engagement (Western Blot for p-Substrate) start->target_engagement pathway_analysis Step 2: Signaling Pathway Analysis (Probe upstream/downstream nodes) target_engagement->pathway_analysis phenotype_analysis Step 3: Cellular Phenotype Analysis (Cell Cycle, Apoptosis) pathway_analysis->phenotype_analysis conclusion Integrated Mechanism of Action phenotype_analysis->conclusion

Caption: Workflow for characterizing cellular effects.

Protocol: Western Blot for Pathway Analysis

Western blotting is used to measure changes in the expression and phosphorylation status of key proteins within a signaling cascade, confirming that the compound engages its target in a cellular context.

  • Cell Lysis: Treat cells with the compound at varying concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-ERK, total ERK). Follow with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imager.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Hypothetical Signaling Pathway: Targeting the PI3K/Akt Pathway

Let's hypothesize that kinase profiling identified PI3K (Phosphoinositide 3-kinase) as a primary target. The following diagram illustrates the expected impact of an inhibitor on this critical pro-survival pathway.

G cluster_0 PI3K/Akt Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->PDK1 mTOR mTOR pAkt->mTOR Activates Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation mTOR->Proliferation Promotes Compound Compound Compound->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by the compound.

References

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • evaluating the biological activity of acetohydrazide-derived pyridines versus existing compounds. BenchChem.
  • Methods of probing the interactions between small molecules and disordered proteins. PMC - PubMed Central.
  • Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • A kind of synthetic method of 5-bromo-2-picoline.
  • 5-bromo-2-pivalamidopyridin-4-yl pival
  • 5-Bromo-2-pivalamidopyridin-4-yl pival

Sources

An In-depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. While direct literature on this specific compound is scarce, this document outlines a plausible synthetic pathway, detailed experimental protocols, and a discussion of its potential utility based on the well-established roles of related bromopyridine scaffolds. This guide serves as a valuable resource for researchers interested in the synthesis and exploration of novel pyridine-based compounds for drug development.

Introduction: The Significance of Bromopyridines in Medicinal Chemistry

Pyridines and their derivatives are fundamental heterocyclic structures that are widely present in nature and form the core of numerous pharmaceutical agents. The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic versatility, making bromopyridines highly valuable building blocks in modern organic synthesis. Bromine acts as an excellent leaving group, rendering these compounds ideal substrates for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular architectures by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The strategic incorporation of bromine into a pyridine scaffold provides a chemical handle for the introduction of diverse functional groups, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This makes bromopyridine derivatives, like the title compound this compound, attractive intermediates for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

Given the lack of a directly reported synthesis for the title compound, a plausible multi-step synthetic route is proposed, commencing from the readily available starting material, 2-amino-5-bromopyridine. The key transformations involve the introduction of a hydroxyl group at the 4-position via a diazotization-hydrolysis sequence, followed by a double pivaloylation to protect both the amino and the newly introduced hydroxyl functionalities.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-5-bromopyridine B 5-Bromo-2-diazoniumpyridine A->B NaNO2, H2SO4 0-5 °C C 2-Amino-5-bromopyridin-4-ol B->C H2O, Δ D This compound C->D Pivaloyl chloride (2.2 eq.) Pyridine, CH2Cl2 0 °C to rt

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyridin-4-ol

This step involves the diazotization of 2-amino-5-bromopyridine, followed by in-situ hydrolysis of the resulting diazonium salt to introduce a hydroxyl group at the 4-position. The diazotization of aminopyridines in dilute mineral acid is a known method to generate diazonium ions, which can subsequently be hydrolyzed to the corresponding hydroxypyridines.[1]

Protocol:

  • To a stirred solution of 2-amino-5-bromopyridine (1 equivalent) in 1 M sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour, after which the cooling bath is removed, and the solution is slowly warmed to room temperature.

  • The mixture is then heated to 50-60 °C and stirred for 2-3 hours, or until the evolution of nitrogen gas ceases.

  • The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromopyridin-4-ol.

Step 2: Synthesis of this compound

The final step involves the protection of both the amino and hydroxyl groups of 2-amino-5-bromopyridin-4-ol using pivaloyl chloride. Pivaloyl groups are often used as protecting groups due to their steric bulk, which imparts stability.

Protocol:

  • To a stirred suspension of 2-amino-5-bromopyridin-4-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, pyridine (2.5 equivalents) is added, and the mixture is cooled to 0 °C in an ice bath.

  • Pivaloyl chloride (2.2 equivalents) is added dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques.

Property Expected Value/Observation
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Appearance White to off-white solid
¹H NMR Peaks corresponding to the pyridine ring protons, two distinct t-butyl groups of the pivaloyl moieties, and the amide N-H proton.
¹³C NMR Resonances for the pyridine ring carbons, the carbonyl carbons of the ester and amide, and the quaternary and methyl carbons of the pivaloyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and C-Br stretch.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not yet reported, its structural features suggest several potential applications in drug discovery. The bromopyridine motif is a versatile scaffold that can be further functionalized through cross-coupling reactions to generate a library of compounds for screening against various biological targets.

The pivaloyl groups can serve as protecting groups during subsequent synthetic transformations or could potentially be designed as pro-drug moieties that are cleaved in vivo to release an active aminohydroxypyridine core. Substituted aminopyridines are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer effects. Therefore, this compound represents a valuable starting point for the development of novel therapeutic agents.

Safety Information

While a comprehensive safety profile for this compound is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures. Based on related compounds, it may be an irritant to the eyes and skin. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound of interest for medicinal chemists and drug discovery professionals. Although direct synthetic literature is not available, a plausible and detailed synthetic route has been proposed, starting from readily available materials. The discussion on its potential applications, based on the established utility of the bromopyridine scaffold, highlights the compound's potential as a valuable intermediate in the synthesis of novel, biologically active molecules. This guide aims to facilitate further research and exploration into this and related compounds, ultimately contributing to the advancement of drug discovery.

References

  • This reference is a placeholder for a general organic chemistry textbook that would cover the fundamental principles of the reactions discussed.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. ([Link])

Sources

5-Bromo-2-pivalamidopyridin-4-yl pivalate analogues and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine nucleus is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Among the myriad of pyridine-based scaffolds, this compound stands out as a highly versatile and strategically important intermediate. Its unique substitution pattern, featuring a synthetically tractable bromine atom and two robust pivaloyl protecting groups, offers a powerful platform for the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this core moiety, offering field-proven insights and detailed protocols for researchers engaged in drug discovery and development.

Introduction: The Strategic Value of the Scaffold

The 2,4,5-trisubstituted pyridine motif is a privileged scaffold in drug design. The nitrogen atom acts as a hydrogen bond acceptor and modulates the physicochemical properties of the molecule, while the substituents at the 2, 4, and 5 positions provide vectors for probing the chemical space of a biological target.[3]

This compound (Figure 1) is particularly valuable for several key reasons:

  • Orthogonal Functionality: The scaffold possesses three distinct points for modification. The bromine atom at the C5 position is a prime handle for a wide range of palladium-catalyzed cross-coupling reactions.[1][4] The pivalamido group at C2 and the pivaloate ester at C4 serve as robust protecting groups that can be removed under specific conditions to allow for further functionalization.

  • The Pivaloyl Advantage: The pivaloyl (Piv) group, derived from pivalic acid, is a sterically bulky protecting group. This steric hindrance confers significant stability against a wide range of nucleophilic and hydrolytic conditions, allowing for selective reactions at other parts of the molecule.[5] Its removal typically requires more forcing conditions, providing an orthogonal protection strategy relative to more labile groups like acetyl or benzoyl esters.[5][6]

  • Synthetic Tractability: The bromine atom at an electron-deficient pyridine ring is highly susceptible to oxidative addition, making it an excellent substrate for reactions like Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira couplings.[4][7][8] This enables the efficient introduction of aryl, heteroaryl, vinyl, amino, and alkynyl groups, respectively.

Property Value
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Appearance Solid
MDL Number MFCD15530267[9]
Table 1: Physicochemical Properties of the Core Compound.

Synthesis of the Core Scaffold

The synthesis of this compound typically begins with a more readily available precursor, such as 2-aminopyridine. The sequence involves a regioselective bromination followed by hydroxylation and subsequent double protection.

Key Precursor Synthesis: 2-Amino-5-bromopyridine

A common starting point is the regioselective bromination of 2-aminopyridine. While various brominating agents can be used, methods employing N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide offer good control and yield.[10][11][12]

Protocol 2.1: Synthesis of 2-Amino-5-bromopyridine
  • Setup: To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4g, 0.1 mol) and chloroform (300 mL).[10][11]

  • Reagent Addition: Add phenyltrimethylammonium tribromide (37.6g, 0.1 mol) to the stirred solution.[10][11]

  • Reaction: Stir the mixture at 25-30°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10][11]

  • Workup: Upon completion, wash the reaction mixture with a saturated sodium chloride solution (40 mL). Separate the organic layer using a separatory funnel.[10]

  • Purification: Wash the organic phase with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.[11]

  • Crystallization: Cool the resulting oil with an ice water bath and add water to precipitate a solid. The crude product can be recrystallized from benzene to yield a yellow solid (Expected yield: ~78%).[10][11]

  • Scientist's Insight: The use of phenyltrimethylammonium tribromide is advantageous as it is a solid, non-corrosive, and more selective brominating agent compared to liquid bromine, minimizing the formation of dibrominated by-products.[11]

Pathway to the Final Scaffold

From 2-amino-5-bromopyridine, the synthesis proceeds through diazotization to introduce a hydroxyl group at the C4 position (via a Sandmeyer-type reaction), followed by the double acylation with pivaloyl chloride or pivalic anhydride.

Synthetic Strategies for Derivatization

The true power of the this compound scaffold lies in its capacity for diversification. The C5-Broromine is the primary locus for introducing molecular complexity.

G cluster_core Core Scaffold cluster_derivatives Derivative Classes cluster_deprotection Further Functionalization Core This compound Aryl C5-Aryl/Heteroaryl Analogues Core->Aryl Suzuki-Miyaura Coupling (Pd catalyst, base, ArB(OH)₂) Alkenyl C5-Alkenyl Analogues Core->Alkenyl Mizoroki-Heck Coupling (Pd catalyst, base, alkene) Alkynyl C5-Alkynyl Analogues Core->Alkynyl Sonogashira Coupling (Pd/Cu catalyst, base, alkyne) Amino C5-Amino Analogues Core->Amino Buchwald-Hartwig Amination (Pd catalyst, base, R₂NH) Deprotected Deprotected Scaffold (C2-NH2, C4-OH) Aryl->Deprotected Hydrolysis (e.g., NaOH, H₂O) Alkenyl->Deprotected Hydrolysis Amino->Deprotected Hydrolysis

Suzuki-Miyaura Cross-Coupling

This is one of the most powerful and widely used methods for forming C-C bonds. It allows for the coupling of the C5-bromide with a vast array of commercially available aryl or heteroaryl boronic acids or esters.[1][4]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 eq).[4]

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[4]

  • Reaction: Heat the mixture to 85-95°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Scientist's Insight: The choice of base and catalyst can be critical. For sterically hindered boronic acids or less reactive substrates, using a stronger base like Cs₂CO₃ and a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos) can significantly improve yields.

Mizoroki-Heck and Sonogashira Couplings

The Mizoroki-Heck reaction enables the introduction of alkenyl substituents, while the Sonogashira coupling allows for the installation of alkynyl groups. These reactions further expand the structural diversity achievable from the core scaffold.[7][8] The conditions are broadly similar to the Suzuki coupling, employing a palladium catalyst and a base, with the Sonogashira reaction also requiring a copper(I) co-catalyst (e.g., CuI).

Buchwald-Hartwig Amination

This reaction is indispensable for forming C-N bonds, allowing the C5-bromide to be coupled with a wide range of primary and secondary amines. This is a key strategy for introducing functionalities that can modulate solubility, basicity, and hydrogen bonding potential in a drug candidate.

Applications in Medicinal Chemistry

The 2,5-disubstituted pyridine scaffold and its analogues are prevalent in compounds targeting a wide range of diseases.[1][13][14][15] The derivatives of this compound serve as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors for oncology and agents targeting neurodegenerative disorders.[12][16][17]

For instance, related 5-bromopyridine intermediates are key building blocks in the synthesis of inhibitors of epidermal growth factor receptor (EGFR) for cancer therapy and methionine aminopeptidase 2 (MetAP2) for the treatment of obesity.[17][18] The ability to rapidly generate analogues from this scaffold allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust protecting groups and versatile reactive handle provide a reliable and efficient route to novel chemical entities. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the potential for creating even more complex and diverse libraries from this scaffold will only grow, solidifying the importance of substituted pyridines in the future of medicinal chemistry.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017-01-27. Available from: [Link]

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A Theoretical Chemist's Guide to 5-Bromo-2-pivalamidopyridin-4-yl pivalate: A Computational Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for elucidating the molecule's electronic structure, reactivity, and potential as a therapeutic agent. While specific experimental and theoretical studies on this exact molecule are not yet prevalent in published literature, this guide synthesizes established computational methodologies for similar chemical entities to propose a robust research plan.[1][2][3][4][5]

Section 1: Introduction to this compound and the Imperative for Theoretical Study

This compound, with the empirical formula C₁₅H₂₁BrN₂O₃, is a substituted pyridine. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals. The presence of a bromine atom, a pivalamido group, and a pivalate ester group suggests a molecule designed with specific steric and electronic properties in mind. Halogenation, in particular, is a common strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and membrane permeability.[6]

A thorough theoretical investigation is paramount to understanding how these functional groups collectively influence the molecule's behavior at a subatomic level. Computational chemistry offers a powerful, cost-effective, and time-efficient means to predict a range of molecular properties before embarking on extensive laboratory synthesis and testing.[1][3]

Section 2: Proposed Computational Methodologies

The cornerstone of a theoretical study of this molecule would be Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for systems of this size.[1][3][5]

Geometric Optimization and Vibrational Analysis

The initial and most critical step is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be sketched using molecular editing software and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization will be performed using DFT. A common and effective choice of functional and basis set for such a molecule would be B3LYP with a 6-311+G(d,p) basis set.[1][2][3] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the bromine atom.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Structure Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

Key Analyses:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6] A smaller gap suggests higher reactivity. The spatial distribution of these orbitals will reveal the likely sites for nucleophilic and electrophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map will visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Caption: Overview of Electronic Structure Analysis.

Spectroscopic Property Prediction

Theoretical calculations can predict various spectra, which serve as a powerful tool for structural confirmation when compared with experimental results.

Predicted Spectra:

  • NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These theoretical shifts, when scaled and compared to experimental data, can aid in the definitive assignment of atomic positions.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the molecule's electronic transitions and chromophores.[1]

Property to be CalculatedRecommended Computational MethodRationale
Optimized Molecular Geometry DFT (B3LYP/6-311+G(d,p))Provides a stable, low-energy conformation as the basis for all other calculations.[1][3]
Vibrational Frequencies (IR/Raman) DFT (B3LYP/6-311+G(d,p))Confirms the optimized structure is a true minimum and allows for comparison with experimental spectra.
HOMO-LUMO Energies and Gap DFT (B3LYP/6-311+G(d,p))Indicates chemical reactivity and kinetic stability.[6]
Molecular Electrostatic Potential (MEP) DFT (B3LYP/6-311+G(d,p))Visualizes charge distribution and predicts sites for non-covalent interactions.[7]
¹H and ¹³C NMR Chemical Shifts DFT (GIAO/B3LYP/6-311+G(d,p))Aids in the structural elucidation and confirmation of the molecule.
UV-Visible Absorption Spectra TD-DFT (B3LYP/6-311+G(d,p))Predicts electronic transitions and provides insight into the molecule's photophysical properties.[1]
Reactivity Descriptors

Global reactivity descriptors derived from the conceptual DFT framework can quantify the molecule's reactivity.

Key Descriptors:

  • Chemical Potential (μ): Related to the escaping tendency of electrons.

  • Chemical Hardness (η): Measures resistance to change in electron distribution.

  • Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.[8]

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Section 3: Potential Applications in Drug Development

The theoretical data generated can provide valuable insights for drug development professionals.

  • Pharmacophore Modeling: The MEP and FMO analyses can help identify the key features of the molecule responsible for potential biological activity, aiding in the design of more potent analogs.

  • Metabolic Stability Prediction: The locations of the HOMO and electron-rich regions can suggest sites susceptible to metabolic attack (e.g., oxidation by cytochrome P450 enzymes).

  • Molecular Docking: The optimized geometry serves as the input for molecular docking studies to predict the binding mode and affinity of the molecule to a specific protein target. The bromine atom, in particular, may participate in halogen bonding, a significant interaction in drug-receptor complexes.[6]

Section 4: Conclusion

While experimental data for this compound is not extensively available, this guide outlines a comprehensive theoretical framework for its investigation. By employing a combination of DFT and TD-DFT methods, a wealth of information regarding its structure, electronics, and reactivity can be obtained. These computational insights are invaluable for guiding future experimental work, accelerating the drug discovery process, and unlocking the full potential of this promising molecule.

References

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Methodological & Application

Application Notes and Protocols for 5-Bromo-2-pivalamidopyridin-4-yl pivalate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Doubly-Protected Building Block for Complex Synthesis

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring.[1][2] 5-Bromo-2-pivalamidopyridin-4-yl pivalate (CAS: 1228666-33-8)[3] is a highly functionalized pyridine derivative designed as a specialized building block for the synthesis of complex molecular architectures.[4] Its structure features three key components for synthetic manipulation:

  • A 5-Bromo Handle: The bromine atom at the C5 position is an ideal site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.

  • A Protected Amine: The 2-amino group is masked as a pivalamide (N-pivaloyl).

  • A Protected Hydroxyl: The 4-hydroxyl group is protected as a pivalate ester.

The dual pivaloyl (Piv) protecting groups offer significant steric bulk and are substantially more stable than simpler acyl groups (e.g., acetyl), allowing for a wide range of chemical transformations to be performed at the 5-position without unintended deprotection.[5] This guide details the strategic applications of this intermediate, focusing on its use in cornerstone C-C bond-forming reactions and subsequent deprotection strategies.

Molecular Profile and Strategic Use of Pivaloyl Protection

The choice of pivaloyl groups is a deliberate synthetic strategy. These groups are known for their robustness under various conditions, including those that might cleave less sterically hindered protecting groups like acetates or benzoates.[5][6]

Key Advantages of Pivaloyl Groups:

  • High Stability: They are resistant to a wide range of nucleophilic and mildly acidic or basic conditions, providing orthogonal protection.[5]

  • Steric Influence: The bulky t-butyl moiety can direct the regioselectivity of certain reactions on the pyridine ring.

  • Controlled Removal: Deprotection requires specific, often more forceful, conditions such as strong acid or base, preventing premature cleavage during multi-step syntheses.[7][8]

This stability allows the medicinal chemist to focus on elaborating the core structure, typically by leveraging the reactivity of the C5-bromo position, before revealing the amine and hydroxyl functionalities in the final stages of a synthetic route.

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Pyridines

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl fragments.[9][10] This is crucial for structure-activity relationship (SAR) studies, where modulating the 5-position substituent can significantly impact a compound's pharmacological properties.

G

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example; optimization of catalyst, ligand, base, and solvent may be required for specific boronic acids.[9][11]

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required). For challenging couplings, a more active catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand such as SPhos (4 mol%) may be used.[11]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[12]

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-pivalamidopyridin-4-yl pivalate.

Sonogashira Coupling: Synthesis of 5-Alkynyl Pyridines

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the pyridine ring.[13][14] This functionality is a versatile handle for further chemistry, such as "click" reactions (CuAAC), hydrogenations, or subsequent coupling reactions.

Protocol: General Procedure for Sonogashira Coupling

This reaction is typically catalyzed by a combination of palladium and a copper(I) salt.[13][15]

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).[13][14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), followed by the terminal alkyne (1.1-1.5 eq) via syringe.[15]

  • Reaction: Stir the reaction at a suitable temperature (ranging from room temperature to 100 °C, depending on the alkyne's reactivity) until the starting material is consumed as monitored by TLC or LC-MS.[13]

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Table 1: Representative Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)Dioxane/H₂O90-10070-95%
Suzuki-Miyaura Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O11075-98%
Sonogashira Pd(PPh₃)₂Cl₂ (2.5%) / CuI (5%)Et₃N (3.0)DMF60-10072-96%[13]

Yields are typical for analogous bromopyridine substrates and may vary.

Application Note II: Orthogonal Deprotection Strategies

After successful functionalization at the C5 position, the pivaloyl groups can be removed to unmask the 2-amino and 4-hydroxyl groups. The differential reactivity of the ester and amide linkages allows for selective or one-pot global deprotection.

G Start 5-Aryl-2-pivalamidopyridin-4-yl pivalate Hydroxyl 5-Aryl-2-pivalamidopyridin-4-ol Amine 5-Aryl-2-aminopyridin-4-yl pivalate Final 5-Aryl-2-aminopyridin-4-ol

Protocol: Selective Hydrolysis of the 4-Pivalate Ester

The pivalate ester is more labile to basic hydrolysis than the pivalamide. This allows for the selective unveiling of the 4-hydroxyl group.

  • Reaction Setup: Dissolve the 5-substituted-2-pivalamidopyridin-4-yl pivalate (1.0 eq) in a suitable solvent such as methanol or THF.

  • Base Addition: Add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Neutralization & Workup: Upon completion, cool the mixture to 0 °C and carefully neutralize with an acid (e.g., 1M HCl) to pH ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by column chromatography or recrystallization as needed.

Protocol: Global Deprotection via Acid Hydrolysis

For the removal of both pivaloyl groups, forceful acidic conditions are typically required. The pivalamide bond is significantly more robust than the ester.[5]

  • Reaction Setup: Place the 5-substituted-2-pivalamidopyridin-4-yl pivalate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or a mixture of acetic acid and H₂SO₄.[16][17]

  • Reaction: Heat the mixture to reflux (typically >100 °C) for several hours to days. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Basification & Extraction: Basify the aqueous solution with a strong base (e.g., 6M NaOH) to a pH > 10. Extract the resulting mixture multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The resulting crude 5-aryl-2-aminopyridin-4-ol can be purified by column chromatography.

Conclusion

This compound is a meticulously designed synthetic intermediate that offers medicinal chemists a reliable and versatile platform for accessing complex, highly functionalized pyridine derivatives. The robust pivaloyl protecting groups ensure that synthetic manipulations can be cleanly performed at the C5-bromo position using powerful cross-coupling methodologies. The subsequent, staged deprotection protocols provide access to key amine and hydroxyl functionalities, making this building block an invaluable tool in the iterative process of drug discovery and lead optimization.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved January 20, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • Kelley, D. E., & Miller, S. J. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 53(43), 11599-11602. Available at: [Link]

  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. Available at: [Link]

  • Al-Masum, M., & Al-Aseer, M. (2009). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 14(10), 4158-4171. Available at: [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

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  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2000). Cleavage time (t ½ ) for various protecting groups and cleavage conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 12). Unlocking Innovation: The Applications of 2-Bromo-5-nitropyridine in Drug Discovery and Development. Available at: [Link]

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Application Notes: 5-Bromo-2-pivalamidopyridin-4-yl pivalate as a Versatile Building Block for Substituted Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-Bromo-2-pivalamidopyridin-4-yl pivalate as a strategic building block in modern organic synthesis. This doubly-protected aminopyridine derivative offers a stable and versatile platform for the introduction of diverse functionalities at the C5-position via palladium-catalyzed cross-coupling reactions. The sterically demanding pivaloyl (Piv) protecting groups on the C2-amino and C4-hydroxyl moieties provide robust protection under a variety of reaction conditions, preventing unwanted side reactions and enabling high-yielding transformations. Following C-C or C-N bond formation, these protecting groups can be efficiently removed, unmasking the amino and hydroxyl groups for further elaboration. This guide details the rationale behind its design, its principal applications in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and provides detailed, field-proven protocols for its use.

Introduction: A Strategically Designed Building Block

Substituted 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] The synthesis of multi-substituted pyridines often requires careful management of reactive functional groups to achieve the desired regioselectivity. This compound (Figure 1) is a well-designed building block intended to simplify such synthetic challenges.

Figure 1: Structure of this compound

  • CAS Number: 1228666-33-8[3]

  • Molecular Formula: C₁₅H₂₁BrN₂O₃

  • Molecular Weight: 357.24 g/mol

The key features of this reagent are:

  • A Reactive Handle: The bromine atom at the C5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[4]

  • Dual Protection Strategy:

    • The 2-pivalamido group (-NHCOtBu) protects the C2-amino functionality. The bulky pivaloyl group prevents N-arylation or other side reactions at the amine during coupling and is significantly more stable than many other acyl protecting groups.[5][6]

    • The 4-pivaloyloxy group (-OCOtBu) protects a C4-hydroxyl functionality. This ester is stable to the basic conditions often employed in cross-coupling reactions.[7] The protection of this group is crucial as a free hydroxyl could potentially interfere with the catalytic cycle.

This dual-protection scheme allows chemists to focus on derivatizing the C5-position with high fidelity before revealing the C2-amino and C4-hydroxyl groups for subsequent synthetic manipulations.

Core Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center, the first step in many cross-coupling catalytic cycles.[8]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9][10] Using this compound, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the C5-position.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant This compound Solvent Solvent (e.g., Dioxane/H₂O) Reactant->Solvent Dissolve BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Solvent Heat Inert Atmosphere Heat (e.g., 80-100 °C) Solvent->Heat Stir & Heat Workup Aqueous Workup (Extraction) Heat->Workup Cool & Quench Purify Column Chromatography Workup->Purify Product 5-Aryl-2-pivalamido- pyridin-4-yl pivalate Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

This protocol is a representative procedure based on established methods for Suzuki coupling of bromopyridines.[8][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a Schlenk flask or reaction vial, add this compound (e.g., 357 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-pivalamidopyridin-4-yl pivalate.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice for many standard couplings. Pd(dppf)Cl₂ may offer better results for more challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to facilitate the transmetalation step of the catalytic cycle. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DME/H₂OA biphasic system is common to dissolve both the organic substrates and the inorganic base. Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12][13] This reaction enables the synthesis of 5-amino-pyridine derivatives, which are crucial intermediates in drug discovery.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant This compound Solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Reactant->Solvent Dissolve Amine Primary/Secondary Amine (R¹R²NH) Amine->Solvent Catalyst Pd Pre-catalyst (e.g., G3-XPhos) Catalyst->Solvent Ligand Phosphine Ligand (if not using pre-catalyst) Ligand->Solvent Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Solvent Heat Inert Atmosphere Heat (e.g., 90-110 °C) Solvent->Heat Stir & Heat Workup Filtration & Aqueous Workup Heat->Workup Cool & Filter Purify Column Chromatography Workup->Purify Product 5-(R¹R²N)-2-pivalamido- pyridin-4-yl pivalate Purify->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

This protocol is a representative procedure based on modern methods for the amination of 2-bromopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.01-0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-1.6 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or silica plug

  • Silica Gel for chromatography

Procedure:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is highly recommended.

  • To a dry reaction vial or flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the base (e.g., NaOtBu, 1.4 equiv), and this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the vial and remove it from the glovebox. Heat the reaction to 90-110 °C with stirring.

  • Monitor the reaction progress by LC-MS. Reactions are often complete in 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the mixture through a pad of Celite or silica gel, washing with additional solvent to remove the palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-amino-2-pivalamidopyridin-4-yl pivalate.

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd(OAc)₂/XPhos, XPhos Pd G3, RuPhos Pd G3Modern biarylphosphine ligands and their pre-catalysts are highly efficient, allowing for lower catalyst loadings and broader substrate scope.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Base choice can be substrate-dependent.
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 90 - 110 °CHeating is typically required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Deprotection Strategy: Unveiling the Core Scaffold

A key advantage of using this compound is the ability to remove the pivaloyl groups post-coupling to reveal the 2-amino-4-hydroxypyridine scaffold. The pivaloyl groups are known for their high stability but can be removed under specific hydrolytic conditions.[5]

  • Pivalate Ester: The ester at the C4 position can be hydrolyzed under standard basic conditions (e.g., LiOH, NaOH, K₂CO₃ in MeOH/H₂O).

  • Pivalamide: The amide at the C2 position is significantly more robust and typically requires more forcing conditions, such as strong acid (e.g., conc. HCl, reflux) or strong base (e.g., NaOH/H₂O, reflux).

This differential stability can potentially allow for selective deprotection, first at the C4-position under milder basic conditions, followed by the C2-amide under more vigorous conditions.

Procedure:

  • Dissolve the 5-substituted-2-pivalamidopyridin-4-yl pivalate (1.0 equiv) in a suitable solvent such as ethanol or dioxane.

  • Add an aqueous solution of concentrated hydrochloric acid (e.g., 6 M HCl, 5-10 equiv).

  • Heat the mixture to reflux (approx. 100-110 °C) and stir for 12-24 hours, monitoring by LC-MS for the disappearance of starting material and intermediates.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-substituted-2-amino-4-hydroxypyridine.

  • Further purification can be achieved by crystallization or chromatography if necessary.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of complex substituted 2-aminopyridines. Its dual-protected nature ensures that palladium-catalyzed cross-coupling reactions at the C5-position proceed with high efficiency and chemoselectivity. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to incorporate this versatile reagent into their synthetic programs. The straightforward deprotection sequence further enhances its utility, making it an excellent choice for applications in medicinal chemistry and materials science.

References

  • (Reference placeholder for a relevant review on indole chemistry, if applicable)
  • Belda, O., & Moberg, C. (2005). Enantioselective synthesis of substituted aminopyridines. Organic & Biomolecular Chemistry, 3(14), 2671-2681.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • (Reference placeholder for a relevant patent on pyrimidinone compounds, if applicable)
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • (Reference placeholder for a relevant paper on regioselective pyridine synthesis, if applicable)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • (Reference placeholder for a relevant video on Suzuki coupling, if applicable)
  • Wessig, P., & Gnad, F. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1351–1357.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ali, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2786.
  • ResearchGate. (n.d.). Review articles in AMINOPYRIDINES. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • (Reference placeholder for a relevant product page, if applicable)
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  • Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • (Reference placeholder for a relevant article on cross-coupling of aryl pival
  • (Reference placeholder for a relevant application note on Suzuki coupling, if applicable)
  • (Reference placeholder for a relevant article on Suzuki coupling, if applicable)
  • (Reference placeholder for a relevant article on protecting groups in peptide synthesis, if applicable)
  • (Reference placeholder for a relevant article on Buchwald-Hartwig amin
  • (Reference placeholder for a relevant article on applications of Pd-catalyzed C-N cross-coupling, if applicable)
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
  • (Reference placeholder for a relevant article on Pd-catalyzed cross-coupling in pharmaceutical synthesis, if applicable)
  • (Reference placeholder for a relevant article on Macitentan, if applicable)
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Application Note: Strategic Functionalization of 5-Bromo-2-pivalamidopyridin-4-yl pivalate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a highly functionalized heterocyclic building block designed for advanced applications in medicinal chemistry and materials science. Its structure incorporates two key features for synthetic strategy: a reactive C(sp²)-Br bond, primed for palladium-catalyzed cross-coupling, and two robust pivaloyl protecting groups on the C2-amino and C4-hydroxyl functionalities. This dual-protection scheme imparts significant stability and solubility in organic solvents, while the bromine atom serves as a versatile handle for introducing molecular diversity.

The strategic value of this reagent lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond is readily functionalized using standard palladium catalysis, leaving the pivalate ester intact. This ester can then be leveraged in subsequent synthetic steps, either through deprotection to reveal the phenol or potentially as a coupling partner itself under more forcing, nickel-catalyzed conditions[1]. This application note provides detailed, field-proven protocols for the two most common and powerful transformations involving this building block: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. These protocols are designed to be self-validating systems, providing researchers with a reliable starting point for the synthesis of complex molecular architectures.

Physicochemical Properties & Safe Handling

Prior to use, it is critical to understand the properties and safety requirements for this compound.

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 1228666-33-8 [2]
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Appearance Solid
Hazard Codes H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) [3]
Precautionary Codes P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...) [3]
GHS Pictogram GHS07 (Exclamation mark) [3]

| Storage Class | 11 (Combustible Solids) | |

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin and eye irritant, appropriate safety measures are mandatory.[4]

  • Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.[5][6] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Wear nitrile or neoprene gloves to prevent skin contact.

    • Wear ANSI-rated safety glasses or goggles.

    • A standard lab coat is required.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Cross-Coupling

The C5-bromo position on the pyridine ring is an ideal electrophile for palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations is a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.

Mechanistic Rationale

The success of both Suzuki and Buchwald-Hartwig reactions hinges on a three-stage catalytic cycle.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate, forming a Pd(II) complex. This is typically the rate-determining step and is highly favorable for aryl bromides.

  • Transmetalation (Suzuki) or Ligand Exchange/Deprotonation (Buchwald-Hartwig):

    • In the Suzuki reaction, a base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[9]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.[7][10]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Palladium Cross-Coupling Cycle cluster_main General Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Nu)L₂ (Transmetalation/Amido Complex) OA_Complex->TM_Complex Transmetalation (Suzuki) or Ligand Exchange (B-H) TM_Complex->Pd0 Catalyst Regeneration Product Ar-Nu (Coupled Product) TM_Complex->Product Reductive Elimination ArBr Ar-Br (Substrate) ArBr->OA_Complex NuM [Nu-M] or H-Nu (Coupling Partner) NuM->TM_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols provide robust starting conditions that can be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure.

Suzuki Workflow start Start setup 1. Assemble Glassware (Schlenk Flask, Stir Bar) start->setup reagents 2. Add Solids (Substrate, Boronic Acid, Base, Pd Catalyst) setup->reagents inert 3. Evacuate & Backfill (3x with N₂/Ar) reagents->inert solvent 4. Add Degassed Solvent(s) inert->solvent reaction 5. Heat to Target Temp (e.g., 90-110 °C) solvent->reaction monitor 6. Monitor by TLC/LC-MS reaction->monitor workup 7. Quench, Extract, & Dry monitor->workup purify 8. Purify (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Through the sidearm, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Table 2: Representative Conditions for Suzuki Coupling

Arylboronic Acid Catalyst (mol%) Base Temp (°C) Time (h) Typical Yield
Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ 100 6 85-95%
4-Methoxyphenylboronic acid Pd₂(dba)₃ (2%) + SPhos (4%) K₃PO₄ 100 4 90-98%
3-Pyridylboronic acid Pd(dppf)Cl₂ (5%) Cs₂CO₃ 110 12 70-85%
4-(Trifluoromethyl)phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ 100 8 80-90%

Note: This data is representative and serves as a guideline. Yields are highly dependent on the specific substrate and reaction scale.[8][11][12]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol describes the coupling of the title compound with a primary or secondary amine. The choice of ligand and base is critical and often depends on the nature of the amine.[7][13]

Buchwald_Hartwig_Workflow start Start setup 1. Assemble Glassware (Dry Schlenk/Vial) start->setup reagents 2. Add Solids (Substrate, Base, Pd Pre-catalyst, Ligand) setup->reagents inert 3. Evacuate & Backfill (3x with N₂/Ar) reagents->inert solvent 4. Add Anhydrous Solvent & Amine inert->solvent reaction 5. Heat to Target Temp (e.g., 100-120 °C) solvent->reaction monitor 6. Monitor by TLC/LC-MS reaction->monitor workup 7. Cool, Filter, & Concentrate monitor->workup purify 8. Purify (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask or sealable vial, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv).

  • Seal the vessel, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in step 1.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture with vigorous stirring to 110 °C for 8-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of Celite® to remove catalyst residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Amine Catalyst/Ligand (mol%) Base Solvent Temp (°C) Typical Yield
Morpholine Pd₂(dba)₃ (2%) / Xantphos (4%) NaOtBu Toluene 110 88-96%
Aniline Pd(OAc)₂ (2%) / BINAP (3%) Cs₂CO₃ Dioxane 110 80-92%
Benzylamine Pd₂(dba)₃ (2%) / Xantphos (4%) NaOtBu Toluene 110 85-95%
n-Butylamine G3-XPhos Palladacycle (2%) LHMDS THF 80 75-88%

Note: This data is representative and serves as a guideline. Base and ligand selection are crucial for success and may require screening.[10][13][14]

Post-Coupling Strategy: Pivaloyl Group Deprotection

After successful C-C or C-N bond formation at the C5 position, the pivaloyl groups can be removed to unmask the 2-amino and 4-hydroxyl functionalities. This is typically achieved under harsh hydrolytic conditions, underscoring the robustness of these protecting groups.

  • Acidic Hydrolysis: Refluxing in concentrated aqueous HCl or HBr in a co-solvent like dioxane or ethanol is effective for cleaving both the pivalamide and the pivalate ester.

  • Basic Hydrolysis: Saponification using a strong base like NaOH or KOH in refluxing aqueous alcohol can cleave the pivalate ester. The pivalamide is significantly more resistant to basic hydrolysis and may require more forcing conditions.

Troubleshooting and Key Considerations

  • Low Yield in Suzuki Coupling: If yields are low, ensure the boronic acid is of high purity, as decomposition can inhibit the catalyst. Consider using a different base (e.g., K₃PO₄, Cs₂CO₃) or a more active catalyst system (e.g., a palladacycle pre-catalyst).[12]

  • Catalyst Decomposition (Blackening of Reaction): This indicates Pd(0) has crashed out of the solution. This can be caused by oxygen contamination or excessive temperature. Ensure all solvents are thoroughly degassed and a positive pressure of inert gas is maintained.

  • Low Yield in Buchwald-Hartwig Amination: This is often ligand- or base-dependent. For electron-poor amines, a stronger, non-nucleophilic base like LHMDS may be required. For sterically hindered amines, a bulkier biarylphosphine ligand (e.g., BrettPhos) may improve results.[14]

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst (0.5-1 mol%) can sometimes drive the reaction to completion.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound AldrichCPR (Chinese). (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

  • 5-Bromopyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF on ResearchGate. Retrieved from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 47(26), 4855–4858. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • A kind of synthetic method of 5-bromo-2-picoline. (2009). Google Patents.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Abstract available at [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quasdorf, K. W., et al. (2008). Cross-coupling reactions of aryl pivalates with boronic acids. Journal of the American Chemical Society, 130(44), 14422–14423. Retrieved from [Link]

  • Juliá-Hernández, F., et al. (2022). Mechanochemical Pd-Catalyzed Cross-Coupling of Arylhalides and Organozinc Pivalates. Chemistry – A European Journal, 28(58), e202202040. Retrieved from [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2016). The Journal of Organic Chemistry, 81(23), 11841–11856. Retrieved from [Link]

  • 5-Bromo-4-methylpentan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Application Notes and Protocols for 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Bromo-2-pivalamidopyridin-4-yl pivalate is a strategically designed synthetic intermediate for advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key features that render it a highly valuable building block. The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The pivaloyl protecting groups on the 2-amino and 4-hydroxyl moieties offer robust protection under various reaction conditions, preventing unwanted side reactions and allowing for selective transformations at the C-Br bond. The steric bulk of the pivaloyl groups also influences the molecule's reactivity and solubility.

These notes provide a comprehensive guide to the synthesis and application of this compound, with a focus on elucidating the rationale behind the chosen reaction conditions and providing detailed, actionable protocols for its use in common synthetic transformations.

Chemical Properties:

PropertyValue
Molecular Formula C₁₅H₂₁BrN₂O₃
Molecular Weight 357.24 g/mol
Appearance Solid
CAS Number 1228666-33-8

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is logically approached from the precursor 2-amino-5-bromo-4-hydroxypyridine. This precursor can be synthesized through various routes, often starting from commercially available pyridines. A plausible, albeit inferred, synthetic pathway is outlined below, followed by a detailed protocol for the final pivaloylation step.

Conceptual Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-hydroxypyridine B 2-Amino-5-bromo-4-hydroxypyridine A->B Bromination (e.g., NBS in DMF) C This compound B->C Pivaloylation (Pivaloyl chloride, Pyridine)

Caption: Inferred synthetic route to the target compound.

Protocol 1: Synthesis of this compound

This protocol details the double pivaloylation of 2-amino-5-bromo-4-hydroxypyridine. The use of pivaloyl chloride in the presence of a base like pyridine is a standard method for the acylation of both amino and hydroxyl groups.

Materials:

  • 2-amino-5-bromo-4-hydroxypyridine

  • Pivaloyl chloride (≥99%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromo-4-hydroxypyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (2.5 - 3.0 eq) dropwise. The pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a nucleophilic catalyst.

  • Pivaloylation: Slowly add pivaloyl chloride (2.2 - 2.5 eq) to the reaction mixture. The use of a slight excess of the acylating agent ensures complete reaction. Pivaloyl chloride is often preferred over pivaloic anhydride due to the easier removal of byproducts.[1][2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Pivaloyl chloride is highly reactive towards water, which would lead to the formation of pivaloic acid and reduce the yield of the desired product.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Pyridine as Base: Neutralizes the HCl byproduct, driving the reaction to completion. 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for sterically hindered substrates.[1]

  • Excess Reagents: A slight excess of pyridine and pivaloyl chloride ensures the complete conversion of the starting material.

Application in Cross-Coupling Reactions: Protocols and Mechanistic Insights

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The pivaloyl groups are generally stable under these conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond between the pyridine core and an aryl or heteroaryl group.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert atmosphere supplies (nitrogen or argon)

  • Standard heating and stirring equipment

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar_product R-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar_product Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-B(OH)2 Ar-Br_substrate R-Br Ar-Br_substrate->Pd(0)L2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond, a common transformation in drug discovery.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-precatalysts) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (1.1 - 1.2 eq relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Solvent (e.g., Toluene, Dioxane, THF, anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent and Reaction: Add the anhydrous, degassed solvent. Seal the vessel and heat to 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Choice of Reagents in Cross-Coupling:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial and often substrate-dependent. For electron-rich pyridines, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) are often effective.

  • Base: The base plays a critical role in both the Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions. The choice of base can significantly impact the reaction rate and yield.

Protecting Group Strategy: The Role and Removal of Pivaloyl Groups

The pivaloyl (Piv) groups serve as robust protecting groups for the amino and hydroxyl functionalities. They are significantly more stable to hydrolysis than acetyl or benzoyl groups due to the steric hindrance of the tert-butyl group.[3][4] This stability allows for a wide range of transformations to be performed on the bromopyridine core without affecting the protected groups.

Protocol 4: Deprotection of Pivaloyl Groups

While stable, the pivaloyl groups can be removed when desired, typically under harsh basic or acidic conditions, or through reductive cleavage.[3]

Method A: Basic Hydrolysis

  • Reaction: Dissolve the pivaloyl-protected compound in a suitable solvent like methanol or THF.

  • Base Addition: Add a strong base such as sodium hydroxide or potassium hydroxide (aqueous solution).

  • Heating: Heat the mixture to reflux for an extended period (12-48 hours).

  • Workup: After cooling, neutralize the reaction with an acid (e.g., HCl) and extract the product.

Method B: Acidic Hydrolysis

  • Reaction: Treat the substrate with a strong acid such as concentrated HCl or H₂SO₄ in a protic solvent.

  • Heating: Heat the reaction mixture.

  • Workup: Neutralize with a base and extract the product.

Method C: Reductive Cleavage

For sensitive substrates where harsh acidic or basic conditions are not tolerated, reductive cleavage can be an option.[5]

  • Reaction: Use a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C to room temperature.

  • Quenching: Carefully quench the reaction with water and a base (e.g., NaOH solution).

  • Workup: Filter the aluminum salts and extract the product from the filtrate.

The choice of deprotection method will depend on the overall molecular structure and the compatibility of other functional groups.[6][7][8]

Safety Information

  • Pictograms: GHS07 (Irritant)[6][7]

  • Signal Word: Warning[6][7]

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[6][7]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place.

Always consult the Safety Data Sheet (SDS) before handling this compound and perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

  • Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8029-8031.
  • Pabel, J., Hösl, C. E., Maurus, M., Ege, M., & Wanner, K. T. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(26), 9272-9275. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Alajarin, R., Jordan, P., & Vaquero, J. J. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 938-946. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Guijarro, D., & Yus, M. (2006). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Synthesis, 2006(2), 309-314.
  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?. [Link]

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates †. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Organic Syntheses. (2020, August 25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

  • PrepChem.com. Synthesis of pivaloyl chloride. [Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]

Sources

The Versatile Reactivity of 5-Bromo-2-pivalamidopyridin-4-yl pivalate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Synthesis

The substituted pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Among the vast array of functionalized pyridines, 5-Bromo-2-pivalamidopyridin-4-yl pivalate stands out as a highly versatile and strategically important building block. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position, a sterically demanding and electronically modulating pivalamido group at the 2-position, and a pivaloxy group at the 4-position, offers a rich platform for diverse chemical transformations. The pivaloyl groups serve a dual purpose: they protect the amino and hydroxyl functionalities and their steric bulk can influence the regioselectivity of certain reactions. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this valuable substrate, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

The strategic placement of the bromine atom at the 5-position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.[1] The electron-withdrawing nature of the pyridine ring, further modulated by the pivalamido and pivaloxy groups, influences the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[2]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. The protocols provided are based on established methodologies for similar substituted bromopyridines and are designed to be robust and adaptable to specific research needs.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and stereospecificity.[1] For this compound, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents at the 5-position, paving the way for the synthesis of complex biaryl and vinyl-pyridine structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The choice of ligand is critical at this stage, with bulky, electron-rich phosphine ligands generally promoting this step. Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst.[2]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Substrate This compound Boronic_Acid R-B(OH)2 Boronic_Acid->Ar-Pd(II)(OR)L2 Transmetalation Base Base (e.g., K2CO3) Base->Ar-Pd(II)(OR)L2

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)[3]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)[3]

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and commonly used catalyst for Suzuki couplings of heteroaryl halides.[3]
Ligand dppf (in catalyst)The ferrocene-based diphosphine ligand stabilizes the palladium center and promotes the catalytic cycle.
Base K₂CO₃A moderately strong inorganic base, effective in activating the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents.[1]
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Table 1: Key parameters for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds from aryl halides and amines.[4] This reaction is particularly valuable for accessing a wide range of substituted 2,5-diaminopyridine derivatives from this compound, which are important pharmacophores.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[4] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. An amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a strong base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[4][5] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the final reductive elimination step.[6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(HNR'R'')L2]Br [Ar-Pd(II)(HNR'R'')L2]Br Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]Br Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(HNR'R'')L2]Br->Ar-Pd(II)(NR'R'')L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration Substrate This compound Amine HNR'R'' Amine->Ar-Pd(II)(Br)L2 Amine Coordination Base Base (e.g., NaOtBu) Base->[Ar-Pd(II)(HNR'R'')L2]Br Deprotonation Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L Ar-Pd(II)(C≡CR)L Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(Br)L2 Transmetalation HC≡CR HC≡CR HC≡CR->Cu(I)X Deprotonation & Coordination Base Base Base->Cu(I)X Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(alkene)L2]Br [Ar-Pd(II)(alkene)L2]Br Ar-Pd(II)(Br)L2->[Ar-Pd(II)(alkene)L2]Br R-CH(Ar)-CH2-Pd(II)(Br)L R-CH(Ar)-CH2-Pd(II)(Br)L [Ar-Pd(II)(alkene)L2]Br->R-CH(Ar)-CH2-Pd(II)(Br)L Migratory Insertion Ar-CH=CH-R Ar-CH=CH-R R-CH(Ar)-CH2-Pd(II)(Br)L->Ar-CH=CH-R β-Hydride Elimination Ar-CH=CH-R->Pd(0)L2 Catalyst Regeneration Substrate This compound Alkene H2C=CHR Alkene->Ar-Pd(II)(Br)L2 Alkene Coordination Base Base (e.g., Et3N) Base->R-CH(Ar)-CH2-Pd(II)(Br)L

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a key building block in pharmaceutical and fine chemical synthesis. The described methodology is designed for scalability, emphasizing process safety, efficiency, and product purity. The protocol details a one-pot, two-step acylation of 2-amino-5-bromo-4-hydroxypyridine, offering a streamlined approach that minimizes handling and potential yield loss. This guide is intended for researchers, chemists, and process development professionals in the drug development and chemical industries.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative of increasing importance as an intermediate in the synthesis of complex organic molecules. Its structure incorporates a brominated pyridine core with two pivaloyl protecting groups, offering distinct sites for further chemical modification. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply chain for research and manufacturing.

The synthetic strategy outlined herein is based on a direct double acylation of a suitable precursor, 2-amino-5-bromo-4-hydroxypyridine. This approach is advantageous for large-scale production due to its operational simplicity and convergence.

Reaction Scheme:

Caption: General reaction scheme for the double acylation of 2-amino-5-bromo-4-hydroxypyridine.

The core of this process involves the reaction of 2-amino-5-bromo-4-hydroxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base. Pivaloyl chloride serves as the acylating agent for both the amino and hydroxyl functional groups. A hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is selected to efficiently scavenge the hydrochloric acid byproduct without competing in nucleophilic reactions. The choice of an appropriate aprotic solvent is critical for substrate solubility and reaction kinetics.

Safety and Hazard Management

The scale-up of any chemical process requires a rigorous assessment of potential hazards. The primary risks in this synthesis are associated with the handling of pivaloyl chloride and N,N-Diisopropylethylamine.

Pivaloyl Chloride (CAS: 3282-30-2):

  • Hazards: Highly flammable liquid and vapor, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[1][2][3][4] It reacts violently with water, releasing toxic gases.[3]

  • Handling Precautions: Must be handled in a well-ventilated chemical fume hood.[5] Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, chemical splash goggles, and a face shield, is mandatory. All equipment must be thoroughly dried before use to prevent violent reactions with moisture. Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1][3] Grounding and bonding of containers and receiving equipment is required to prevent static discharge.[2]

N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5):

  • Hazards: Flammable liquid and vapor.[6] Causes skin irritation and serious eye damage. Harmful if swallowed or inhaled.

  • Handling Precautions: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[6] Wear appropriate PPE, including gloves and eye protection.[7][8] Ground and bond containers during transfer to prevent ignition from static electricity.[6][9]

All operations should be conducted by trained personnel familiar with the risks. An emergency eyewash station and safety shower must be readily accessible.[6]

Detailed Synthesis Protocol

This protocol is optimized for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-5-bromo-4-hydroxypyridine≥97%Various
Pivaloyl Chloride≥99%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Saturated Sodium Bicarbonate SolutionACS ReagentLab Prepared
Brine (Saturated NaCl Solution)ACS ReagentLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVarious
IsopropanolACS ReagentVarious
HeptaneACS ReagentVarious

Equipment:

  • Three-neck round-bottom flask or jacketed reactor of appropriate size

  • Mechanical stirrer

  • Thermometer or thermocouple probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Cooling bath (ice-water)

  • Rotary evaporator

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification start Charge Reactor: - 2-amino-5-bromo-4-hydroxypyridine - Anhydrous DCM cool Cool to 0-5 °C start->cool add_base Add DIPEA cool->add_base add_pivcl Slowly Add Pivaloyl Chloride add_base->add_pivcl react Warm to RT Stir for 12-16h add_pivcl->react quench Quench with sat. NaHCO₃ (aq) react->quench Reaction Complete extract Separate Layers Extract Aqueous with DCM quench->extract wash Combine Organics Wash with Brine extract->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize from Isopropanol/Heptane concentrate->recrystallize Crude Product isolate Filter Solid recrystallize->isolate dry_final Dry under Vacuum isolate->dry_final final_product This compound dry_final->final_product

Caption: Workflow for the scale-up synthesis of the target compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere.

  • Charging Reagents: Charge the reactor with 2-amino-5-bromo-4-hydroxypyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Stir the resulting slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the slurry.

  • Acylation: Slowly add pivaloyl chloride (2.3 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A slight exotherm is expected.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per gram of starting material). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/heptane. Dissolve the crude product in a minimal amount of hot isopropanol and slowly add heptane until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Isolation and Drying: Isolate the pure product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.

Quantitative Data and Characterization

The following table summarizes the expected results for a representative synthesis.

ParameterValue
Starting Material (SM)20.0 g (95.7 mmol)
Pivaloyl Chloride26.5 mL (219.1 mmol, 2.3 eq)
DIPEA41.7 mL (239.2 mmol, 2.5 eq)
Product Yield (Typical) 29.5 g (86% yield)
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Molecular Formula C₁₅H₂₁BrN₂O₃[10][11]
Molecular Weight 357.24 g/mol [10][11]

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Conclusion

The protocol described in this application note presents a scalable, efficient, and reliable method for the synthesis of this compound. By employing a one-pot procedure and a straightforward purification by recrystallization, this process is well-suited for producing multi-gram to kilogram quantities of the target compound. Strict adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

  • KSCL (KRISHNA). Pivaloyl Chloride MSDS. [Link]

  • Span Chemie. PIVALOYL CHLORIDE EXTRA PURE MSDS CAS-No.. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N,N-Diisopropylethylamine. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

  • Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. [Link]

  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Google Patents.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

Application Notes & Protocols: Strategic Use of Pivalamides in Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivalamide Group in Modern Synthesis

In the multi-step synthesis of complex molecules, particularly pharmaceuticals and natural products, the strategic use of protecting groups is essential for success.[1] A protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield when no longer needed.[2] The pivalamide (Piv-NR₂) group, the amide derivative of pivalic acid, has emerged as a robust and valuable protecting group for primary and secondary amines.[3][4]

The defining feature of the pivalamide group is its sterically demanding tert-butyl moiety.[5] This steric bulk confers significant stability to the protected amine, rendering it resistant to a wide range of reagents and reaction conditions, including mild acids, bases, and many nucleophiles.[4] This stability allows for extensive synthetic manipulations on other parts of the molecule without compromising the integrity of the protected amine. However, this same steric hindrance makes its cleavage more challenging than for simpler acyl groups, requiring specific and often forcing conditions. This characteristic is not a drawback but a strategic advantage, enabling its use in complex orthogonal protection schemes.[6][7]

This guide provides an in-depth overview of the pivalamide protecting group, detailing its installation, stability profile, and various deprotection strategies. It includes field-tested protocols and explains the chemical reasoning behind experimental choices to empower researchers in their synthetic endeavors.

Installation of the Pivalamide Protecting Group

The most common and reliable method for installing the pivaloyl (Piv) group onto a primary or secondary amine is through acylation with pivaloyl chloride.[8] The reaction is typically rapid and high-yielding.

Core Reaction: R-NH₂ + (CH₃)₃C-COCl → R-NH-CO-C(CH₃)₃ + HCl

Causality Behind Experimental Choices:

  • Reagent: Pivaloyl chloride is used because it is highly reactive, ensuring efficient acylation.[9]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are used to prevent the hydrolysis of pivaloyl chloride, which would form unreactive pivalic acid.[8]

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, then allowed to warm to room temperature to ensure completion.[8]

Detailed Protocol 2.1: Pivaloylation of a Primary Amine

Objective: To protect a primary amine using pivaloyl chloride and triethylamine.

Materials:

  • Primary amine substrate (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[8]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove any pivalic acid impurity), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude pivalamide product.

  • Purification: If necessary, purify the crude product by recrystallization or silica gel column chromatography.

// Nodes sub [label="Dissolve Amine\n& Triethylamine in\nAnhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C\n(Ice Bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_pivcl [label="Add Pivaloyl Chloride\n(Dropwise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Warm to RT\nStir 1-3h\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(H₂O, NaHCO₃, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Pivalamide", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges sub -> cool; cool -> add_pivcl; add_pivcl -> react; react -> workup; workup -> purify; purify -> product; }

Caption: General workflow for the protection of amines as pivalamides.

Stability and Orthogonality

The utility of a protecting group is defined by its stability profile. The pivalamide group is known for its exceptional robustness.

  • Acidic/Basic Conditions: Pivalamides are stable to a wide range of conditions that would cleave other common protecting groups. For instance, they are resistant to the strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][10]

  • Reductive/Oxidative Conditions: They are generally stable to catalytic hydrogenation and various common oxidizing agents.

This stability makes the pivalamide an excellent "orthogonal" protecting group. In a complex synthesis, one can selectively remove a Boc or Fmoc group while leaving the pivalamide-protected amine intact, allowing for chemistry to be performed at a specific site.[6][11]

Table 1: Orthogonality of Pivalamide with Common Amine Protecting Groups

Protecting GroupAbbreviationTypical Cleavage ConditionsStability of PivalamideOrthogonality
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)StableYes
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)StableYes
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)StableYes
AcetylAcStrong Acid/Base HydrolysisCleaved under similar conditionsNo (Similar Lability)
Deprotection of Pivalamides

The high stability of pivalamides means their removal requires more vigorous conditions than for many other protecting groups. The choice of deprotection method depends on the overall tolerance of the molecule to the required reagents.

Forced acidic hydrolysis is the most traditional method for pivalamide cleavage.

Mechanism Insight: The reaction proceeds via protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[12][13] A molecule of water then acts as a nucleophile, attacking the carbonyl carbon.[12][14] Following proton transfers, the C-N bond is cleaved to release the protonated amine and pivalic acid.[12] The steric hindrance of the tert-butyl group slows down the rate-limiting nucleophilic attack, necessitating harsh conditions like high temperatures and strong acids.[5]

// Nodes start [label="Pivalamide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; protonation [label="Protonation of\nCarbonyl Oxygen\n(H₃O⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; attack [label="Nucleophilic Attack\nby H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tetrahedral [label="Tetrahedral\nIntermediate", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pt [label="Proton Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="C-N Bond Cleavage\n(Elimination of R-NH₃⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Amine + Pivalic Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protonation [label="+ H⁺"]; protonation -> attack [label="+ H₂O"]; attack -> tetrahedral; tetrahedral -> pt; pt -> cleavage; cleavage -> end [label="- H⁺"]; }

Caption: Simplified mechanism for acid-catalyzed pivalamide hydrolysis.

Detailed Protocol 4.1: Forced Acidic Hydrolysis

Objective: To deprotect a pivalamide using strong aqueous acid.

Materials:

  • Pivalamide-protected substrate

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water or an organic co-solvent like Dioxane

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 6M)

Procedure:

  • Reaction Setup: Dissolve the pivalamide substrate in a suitable solvent (e.g., 1,4-dioxane or acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add an excess of concentrated aqueous acid (e.g., 6M HCl). The ratio of organic solvent to aqueous acid can range from 1:1 to 1:5 depending on substrate solubility.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) for an extended period (12-48 hours).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a chilled aqueous NaOH solution until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine via column chromatography or other appropriate methods.

Field Insight: This method is effective but lacks functional group tolerance. Acid-sensitive groups like esters, acetals, silyl ethers, and even Boc groups will be cleaved. It is best suited for robust molecules or as a final deprotection step.

The harshness of acidic hydrolysis has driven the development of alternative methods.

Table 2: Comparison of Pivalamide Deprotection Methods

MethodReagents & ConditionsSubstrate Scope & Notes
Basic Hydrolysis Strong base (e.g., KOH, NaOH) in alcohol/water, refluxGenerally requires even harsher conditions than acid hydrolysis and is less commonly used.[5]
Organometallic Lithium diisopropylamide (LDA), 40-45 °CAn effective method for N-pivaloylindoles and related heterocycles, proceeding in high yields.[15]
Reductive Cleavage Lithium aluminum hydride (LiAlH₄), reflux in THFReduces the amide to an amine, but this is often not the desired outcome for a protecting group strategy. Can be useful in specific contexts.[16]
Reductive Cleavage Zn, aq. HCl, room temperatureReported for the mild cleavage of picolinic amides, a related N-acyl group, suggesting potential for pivalamides under specific conditions.[17][18]
Troubleshooting and Optimization
  • Low Yield on Protection: If pivaloylation gives a low yield, ensure all reagents and solvents are strictly anhydrous, as pivaloyl chloride readily hydrolyzes.[8] Also, confirm that at least a stoichiometric amount of base was used.[8]

  • Incomplete Deprotection: If acidic hydrolysis stalls, increasing the reaction time, temperature, or acid concentration may be necessary. However, be mindful of potential substrate decomposition.

  • Side Reactions: During workup of the protection reaction, unreacted pivaloyl chloride will hydrolyze to pivalic acid. A wash with a mild base like NaHCO₃ is effective for its removal.[8]

Conclusion

The pivalamide group is a highly robust protecting group for amines, valued for its exceptional stability and orthogonality with other common protecting groups like Boc and Fmoc.[4] While its installation is straightforward, its cleavage requires careful consideration of the substrate's overall stability. Forced acidic hydrolysis remains a common deprotection method for durable molecules, but alternative strategies are emerging for more sensitive substrates. By understanding the chemical principles behind its application and removal, researchers can strategically leverage the pivalamide group to navigate complex synthetic pathways and achieve their molecular targets.

References

  • Benchchem. (n.d.). Pivalamide: A Versatile Building Block in Modern Organic Synthesis.
  • Benchchem. (n.d.). Pivalamide | 754-10-9.
  • Benchchem. (n.d.). Pivalamide Synthesis from Pivalic Acid: An In-depth Technical Guide.
  • Benchchem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • Benchchem. (n.d.). Preventing decomposition during pivalamide synthesis.
  • Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, (1), 107–110.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
  • Barany, G., & Merrifield, R. B. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video).
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise during reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Question 1: I'm seeing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with this substrate is a common issue that can typically be traced back to a few key areas: catalyst inhibition, suboptimal reaction conditions, or degradation of the starting materials.

Causality and Mechanism: The pyridine nitrogen and the amide group in your substrate are Lewis basic and can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity, preventing it from efficiently participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1] Furthermore, 2-substituted pyridines can be challenging coupling partners in Suzuki reactions.[2] The electronic nature of the pyridine ring can slow down the rate-determining oxidative addition step.[3]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling Start Low Yield Observed Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base) Start->Check_Reagents Degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) Check_Reagents->Degas Reagents OK Screen_Catalyst Screen Catalyst/Ligand System (e.g., Buchwald ligands, Pd(dppf)Cl2) Degas->Screen_Catalyst Degassing Thorough Screen_Base Optimize Base (e.g., Cs2CO3, K3PO4, KF) Screen_Catalyst->Screen_Base No Improvement Success Improved Yield Screen_Catalyst->Success Yield Improves Screen_Solvent Optimize Solvent (e.g., Dioxane, Toluene, DMF, with/without water) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Yield Improves Check_Temp Adjust Reaction Temperature Screen_Solvent->Check_Temp No Improvement Screen_Solvent->Success Yield Improves Monitor_Side_Reactions Analyze for Side Reactions (LC-MS, NMR) Check_Temp->Monitor_Side_Reactions No Improvement Check_Temp->Success Yield Improves Monitor_Side_Reactions->Start Identify & Address Side Reactions

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Detailed Protocols & Recommendations:

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are prone to protodeboronation, especially in the presence of water or acid.[1] It's advisable to use fresh, high-quality boronic acid or its more stable pinacol ester (Bpin) or MIDA boronate counterparts.

    • Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is not oxidized. It should be stored under an inert atmosphere. Consider using a more robust and active pre-catalyst system, like those developed by Buchwald, which are often more effective for challenging substrates.[4]

    • Base and Solvent: The base and solvent must be anhydrous and thoroughly degassed. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like the homocoupling of the boronic acid.[1][3]

  • Optimizing Reaction Conditions:

ParameterStandard ConditionRecommended OptimizationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or Pd(dppf)Cl₂More active catalyst systems are often required for less reactive aryl chlorides and electron-rich or sterically hindered pyridines.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger, non-aqueous bases can be more effective. Cs₂CO₃ is known to enhance the rate of transmetalation. KF can prevent ester hydrolysis.[4]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Dioxane, DMF, THFThe presence of water can sometimes be detrimental, leading to protodeboronation or hydrolysis.[4] For substrates with poor solubility, DMF or chlorinated solvents might be beneficial.[4]
Temperature 80-100 °C90-120 °CHigher temperatures can overcome the activation energy barrier for oxidative addition.

Experimental Protocol: General Procedure for Suzuki Coupling Optimization

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.

  • Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Question 2: I am observing significant deprotection of one or both pivaloyl groups during my reaction. How can I prevent this?

Answer:

The pivaloyl (Piv) groups are robust acyl protecting groups, but they are not indestructible. Deprotection, typically via hydrolysis, can occur under certain conditions, especially with prolonged heating in the presence of a strong base and nucleophilic species (like water or alcohols).

Causality and Mechanism: The pivaloyl groups on your substrate are esters and amides. The ester at the 4-position is more susceptible to hydrolysis than the amide at the 2-position. Basic conditions promote the saponification of the ester. While generally stable to acidic conditions, prolonged exposure to strong acids can also cause cleavage.[5] Reductive conditions can also cleave pivaloyl groups.[6]

Preventative Measures:

  • Choice of Base: This is the most critical factor.

    • Avoid Strong Hydroxide Bases: Bases like NaOH, KOH, and LiOH in aqueous media will readily hydrolyze the pivalate ester.

    • Use Non-Nucleophilic/Anhydrous Bases: Opt for bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4] These provide the necessary basicity for the coupling reaction with a lower risk of promoting hydrolysis.

  • Anhydrous Conditions: Meticulously exclude water from your reaction.

    • Use anhydrous solvents.

    • Dry your starting materials and base thoroughly before use.

    • Run the reaction under a rigorously inert atmosphere.

  • Reaction Time and Temperature:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

    • If possible, use a more active catalyst system that allows for lower reaction temperatures.

Protocol for Minimizing Deprotection in a Buchwald-Hartwig Amination:

  • Combine this compound (1 equiv), the amine (1.2 equiv), a non-nucleophilic base like Sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and the corresponding ligand in a glovebox.

  • Add anhydrous, degassed toluene.

  • Seal the reaction vessel and heat to 80-100 °C.

  • Monitor by LC-MS every 30-60 minutes.

  • Work up the reaction as soon as the starting bromide is consumed.

Question 3: My reaction is messy, and I'm having trouble identifying the byproducts. What are the common side reactions?

Answer:

A messy reaction profile often points to several competing pathways. For this substrate, the most common byproducts stem from protodebromination (dehalogenation), homocoupling, and partial or full deprotection.

Common Side Reactions:

G cluster_1 Common Side Reactions SM This compound Desired Desired Cross-Coupled Product SM->Desired Cross-Coupling Debromo Protodebromination Product (2-pivalamidopyridin-4-yl pivalate) SM->Debromo H+ Source Homocoupling Homocoupling Product (Bipyridine derivative) SM->Homocoupling Pd(0)/O2 Deprotection Deprotected Products (Hydrolysis of ester/amide) SM->Deprotection Base/H2O

Caption: Potential reaction pathways for the substrate.

  • Protodebromination (Dehalogenation): The bromo-substituent is replaced by a hydrogen atom. This is often caused by trace amounts of water or other proton sources in the reaction mixture.[1] It can also be promoted by certain palladium-hydride species that can form in the catalytic cycle.[1]

    • Solution: Ensure rigorously anhydrous and degassed conditions.

  • Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

  • Hydrolysis/Deprotection: As discussed in Question 2, the pivaloyl groups can be cleaved under basic/aqueous conditions.

    • Solution: Use non-nucleophilic bases and anhydrous conditions.

Analytical Approach: Use LC-MS to get the molecular weights of the main components in your crude reaction mixture. This will quickly help you identify if you are forming the desired product, the debrominated starting material, or deprotected species. 1H NMR can then be used to confirm the structures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the two pivaloyl groups on this molecule?

The two pivaloyl (Piv) groups serve as protecting groups.[5]

  • N-Pivaloyl (Amide): The pivaloyl group on the 2-amino group protects it from participating in unwanted side reactions. The nitrogen of an unprotected aminopyridine can act as a ligand for the palladium catalyst, inhibiting its activity.[1] This protection is crucial for achieving successful cross-coupling at the bromine position.

  • O-Pivaloyl (Ester): The pivaloyl group on the 4-hydroxy group protects the phenol. This prevents it from reacting as a nucleophile or interfering with the reaction in other ways. In some cases, aryl pivalates themselves can act as electrophiles in nickel-catalyzed cross-coupling reactions, though this is less common with palladium.[7]

Q2: How stable is this compound and what are the recommended storage conditions?

This compound is a solid and is generally stable under normal laboratory conditions. However, to ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases. Storing it in a desiccator or under an inert atmosphere is recommended.

Q3: Can I use this substrate in other types of cross-coupling reactions, like Buchwald-Hartwig, Sonogashira, or Heck reactions?

Yes, this substrate is well-suited for a variety of palladium-catalyzed cross-coupling reactions.[8]

  • Buchwald-Hartwig Amination: The C-Br bond is reactive towards C-N bond formation. The key challenge, as with Suzuki coupling, is preventing catalyst inhibition and byproduct formation. The use of bulky, electron-rich phosphine ligands is highly recommended.

  • Sonogashira Coupling: Coupling with terminal alkynes should be feasible. Standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) are a good starting point.

  • Heck Reaction: The reaction with alkenes is also possible. The regioselectivity and yield will depend on the specific alkene and reaction conditions used.

In all cases, the troubleshooting principles discussed for the Suzuki reaction—careful selection of catalyst, base, solvent, and rigorous exclusion of air and moisture—are directly applicable.

Q4: What are the typical procedures for removing the pivaloyl groups after my desired transformation?

Deprotection of both pivaloyl groups is typically achieved under strong basic or acidic conditions.

  • Basic Hydrolysis: Heating with a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent (e.g., methanol, THF, dioxane) will hydrolyze both the ester and the amide. The amide is significantly more resistant and will require more forcing conditions (higher temperature, longer reaction time) than the ester.

  • Acidic Hydrolysis: Refluxing in a strong acid like 6M HCl or HBr can also be effective.

  • Reductive Cleavage: Certain reductive conditions, such as using an excess of lithium with a catalytic amount of naphthalene, can also be employed for the reductive removal of pivaloyl groups.[6][9]

Deprotection Protocol (Basic Hydrolysis):

  • Dissolve the pivaloyl-protected compound in a suitable solvent like methanol or THF.

  • Add an aqueous solution of NaOH (e.g., 6M) in excess (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., HCl).

  • The product may precipitate or require extraction with an organic solvent.[10] The workup procedure will depend on the properties of the final deprotected molecule.

References
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Corrigan, J. F., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • ResearchGate. (2025). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.

Sources

Technical Support Center: Optimizing Yield for 5-Bromo-2-pivalamidopyridin-4-yl pivalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-bromo-2-pivalamidopyridin-4-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of this compound involves the di-acylation of 2-amino-5-bromo-4-hydroxypyridine with pivaloyl chloride. This reaction, while seemingly straightforward, presents several challenges that can impact the final yield and purity of the desired product. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies to overcome them, ensuring a successful and reproducible synthesis.

Reaction Scheme

The overall transformation involves the acylation of both the amino and hydroxyl groups of the starting material.

Reaction_Scheme start 2-amino-5-bromo-4-hydroxypyridine reagents + 2.2 eq. Pivaloyl Chloride Pyridine, DMAP (cat.) CH2Cl2, 0 °C to rt start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-amino-5-bromo-4-hydroxypyridine

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-4-hydroxypyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by anhydrous pyridine (2.5 eq).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (2.2 eq) dropwise to the cooled reaction mixture while stirring. The reaction is exothermic, and slow addition is crucial to maintain the temperature.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess pyridine and pivaloyl chloride.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low. What are the possible causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or low temperature. Steric hindrance from the pivaloyl group can slow down the reaction.[2]

    • Solution: Increase the reaction time and monitor closely by TLC until the starting material is fully consumed. Consider allowing the reaction to stir overnight at room temperature.

  • Hydrolysis of Pivaloyl Chloride:

    • Cause: Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid, rendering it unreactive.[3]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.

  • Suboptimal Reagent Stoichiometry:

    • Cause: An insufficient amount of pivaloyl chloride will lead to incomplete di-acylation.

    • Solution: Use a slight excess of pivaloyl chloride (2.2-2.4 equivalents) to ensure both the amino and hydroxyl groups are acylated.

  • Product Loss During Work-up:

    • Cause: The product may have some solubility in the aqueous layers during the washing steps.

    • Solution: Back-extract the aqueous layers with the organic solvent (DCM or ethyl acetate) to recover any dissolved product. Use saturated brine for the final wash to reduce the solubility of the product in the aqueous phase.[4]

Q2: I am observing significant amounts of mono-acylated products in my crude mixture. How can I drive the reaction to completion?

A2: The formation of mono-acylated intermediates (either N-acylated or O-acylated) is a strong indicator of an incomplete reaction.

  • Cause: The second acylation is often slower than the first due to steric hindrance and electronic effects.

  • Solution:

    • Increase Reagent Concentration: As mentioned, ensure a sufficient excess of pivaloyl chloride is used.

    • Increase Catalyst Loading: A higher loading of DMAP (up to 0.2 eq) can accelerate the acylation of the more hindered hydroxyl group. DMAP is a highly effective acylation catalyst.[5][6]

    • Elevate Temperature: If increasing reaction time and catalyst loading is not sufficient, gently heating the reaction mixture (e.g., to 40 °C) can promote the second acylation. However, this may also increase the formation of side products, so proceed with caution and monitor by TLC.

Q3: My final product is discolored (yellow or brown). What is the source of the color and how can I remove it?

A3: Discoloration often arises from impurities formed during the reaction or work-up.

  • Cause:

    • Pyridine-related byproducts: Pyridine can react with acylating agents to form colored impurities.[7]

    • Degradation: Prolonged heating or exposure to strong acids/bases during work-up can lead to degradation of the product or starting materials.

  • Solution:

    • Thorough Work-up: Ensure efficient removal of pyridine and its salts by washing thoroughly with 1 M HCl.

    • Purification:

      • Activated Carbon: Treat a solution of the crude product with a small amount of activated carbon to adsorb colored impurities, followed by filtration through celite.

      • Recrystallization: This is often a very effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

      • Column Chromatography: If recrystallization is not effective, column chromatography is the most reliable method for obtaining a pure, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction?

A1: Pyridine serves two primary functions in this synthesis. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the hydroxyl/amino groups and pivaloyl chloride.[8] Secondly, it can act as a nucleophilic catalyst, although it is less effective than DMAP.[9]

Q2: Why is DMAP used as a catalyst?

A2: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst.[2] It reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate. This intermediate is much more reactive towards the hydroxyl and amino groups than pivaloyl chloride itself, thus significantly accelerating the rate of acylation, especially for the sterically hindered hydroxyl group.[5][6]

DMAP_Catalysis DMAP DMAP Intermediate [N-pivaloyl-DMAP]+ DMAP->Intermediate + PivCl PivCl Pivaloyl Chloride Product Acylated Product Intermediate->Product + Nucleophile Nucleophile Substrate (R-OH / R-NH2) DMAP_regen DMAP (regenerated) Product->DMAP_regen

Caption: Catalytic cycle of DMAP in acylation.

Q3: Can I use another base instead of pyridine?

A3: Yes, other non-nucleophilic tertiary amine bases like triethylamine (TEA) can be used to scavenge the HCl byproduct. However, pyridine is often preferred as it can also act as a solvent and is a weaker base than TEA, which can sometimes minimize side reactions. It's important to use a base that does not compete as a nucleophile with the substrate.

Q4: What are the key safety precautions to consider when working with pivaloyl chloride?

A4: Pivaloyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid.[4] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts exothermically with water and other nucleophiles, so additions should be done slowly and with cooling.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a silica gel plate and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm Is starting material (SM) present on TLC? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No incomplete_reaction Incomplete Reaction yes_sm->incomplete_reaction workup_issue Product Loss During Work-up no_sm->workup_issue increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Consider gentle heating (40 °C) incomplete_reaction->increase_temp increase_reagents Increase pivaloyl chloride and/or DMAP incomplete_reaction->increase_reagents back_extract Back-extract aqueous layers workup_issue->back_extract use_brine Use brine for final wash workup_issue->use_brine

Caption: Decision tree for troubleshooting low yield.

Data Summary Table

ParameterRecommended ValueRationale
Stoichiometry
2-amino-5-bromo-4-hydroxypyridine1.0 eqLimiting reagent
Pivaloyl Chloride2.2 - 2.4 eqEnsures complete di-acylation
Pyridine2.5 - 3.0 eqActs as base and solvent
DMAP0.05 - 0.2 eqCatalyzes the reaction
Reaction Conditions
SolventAnhydrous DCMGood solubility, relatively inert
Temperature0 °C to Room Temp.Controls exotherm, allows for completion
Reaction Time2 - 12 hoursMonitor by TLC for completion

References

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. (2022-12-25). [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]

  • ResearchGate. Pd(ii)-catalyzed acylation of N-phenyl-2-aminopyridines with DMF and CO. [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols? (2023-07-07). [Link]

  • Organic Chemistry Portal. 4-Dimethylaminopyridine (DMAP). [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-pivalamidopyridin-4-yl pivalate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: The Key to Effective Purification

The purification strategy for this compound is intrinsically linked to its synthesis. While various synthetic routes may exist, a common pathway likely involves the pivaloylation of a 2-amino-5-bromo-4-hydroxypyridine precursor. This allows us to anticipate the most probable impurities that may be present in the crude product.

Diagram of Potential Impurities:

G main This compound (Target Compound) start 2-Amino-5-bromo-4-hydroxypyridine (Starting Material) main->start Unreacted Starting Material mono_amide 5-Bromo-2-pivalamidopyridin-4-ol (Mono-acylated Impurity) main->mono_amide Incomplete Esterification mono_ester 2-Amino-5-bromopyridin-4-yl pivalate (Mono-acylated Impurity) main->mono_ester Incomplete Amidation pivalic_acid Pivalic Acid (Byproduct) main->pivalic_acid Hydrolysis/Reagent Excess over_acylated 2,4-bis(pivalamido)-5-bromopyridine (Potential Over-acylation) start->over_acylated Side Reaction

Caption: Relationship between the target compound and potential impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point.

  • Initial Step: High-Vacuum Drying. Ensure all volatile solvents are thoroughly removed. Use a high-vacuum pump and, if the compound's stability permits, gentle heating.

  • Trituration. Try triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization by washing away more soluble impurities.

  • Solvent-Induced Precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to stand, ideally at a reduced temperature, to promote crystal formation.

Q2: After column chromatography, my fractions are still impure. What can I do to improve separation?

A2: Ineffective chromatographic separation can be due to an inappropriate solvent system or overloading of the column.

  • Optimize Your Eluent System. The polarity of the eluent is critical. For pivaloylated pyridine derivatives, a gradient elution with a hexane/ethyl acetate mixture is often effective.[1]

    • Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities.

    • Gradually increase the polarity to elute your target compound.

    • Highly polar impurities will remain on the column or elute with a high concentration of ethyl acetate.

  • TLC Analysis is Key. Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent mixtures to find the optimal separation window. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Loading. Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Consider a Different Stationary Phase. If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column, depending on the nature of the persistent impurities.

Q3: My recrystallization attempt resulted in a poor yield. How can I improve it?

A3: Low recovery from recrystallization is typically due to the choice of solvent, using too much solvent, or premature crystallization.

  • Solvent Selection. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For pivaloylated compounds, solvent mixtures are often necessary.[2]

    • Recommended Solvent Systems:

      • Ethanol/Water

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

  • Finding the Right Ratio. Dissolve the crude product in a minimal amount of the "good" hot solvent. Then, add the "poor" hot solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Slow Cooling. Rapid cooling can trap impurities within the crystal lattice and lead to smaller crystals that are harder to collect. Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.

Q4: I suspect my product is contaminated with pivalic acid. How can I remove it?

A4: Pivalic acid is a common byproduct of pivaloylation reactions.[3] It can often be removed with a simple aqueous wash.

  • Aqueous Workup. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic pivalic acid, forming a water-soluble salt that will partition into the aqueous layer.

  • Caution: Be aware that basic conditions can potentially lead to the hydrolysis of your ester product, so perform this wash judiciously and do not let the layers sit together for an extended period.[4]

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Based on similar compounds, it is expected to be a solid at room temperature.[3] The color can range from white to off-white or light yellow.

Q: How can I assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q: Is this compound sensitive to hydrolysis?

A: Yes, both the pivalamide and the pivalate ester functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q: What are the best practices for storing the purified compound?

A: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying the title compound using silica gel chromatography.

Parameter Specification
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Column Loading 1:30 to 1:50 (Crude Product:Silica)

Step-by-Step Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack the column with silica gel as a slurry in hexane.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity by adding ethyl acetate in increments of 2-5%.

    • Monitor the elution of compounds using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization using a two-solvent system.

Solvent System "Good" Solvent "Poor" Solvent
System AEthyl AcetateHexane
System BEthanolWater

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to a gentle boil with stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.

  • Inducing Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram:

G cluster_0 Purification Strategy crude Crude Product workup Aqueous Wash (NaHCO3) crude->workup Remove Pivalic Acid chromatography Column Chromatography (Hexane/EtOAc) workup->chromatography Separate Impurities recrystallization Recrystallization (e.g., EtOAc/Hexane) chromatography->recrystallization Final Polishing pure Pure Product recrystallization->pure

Caption: A typical workflow for the purification of the target compound.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google P
  • Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. [Link]

  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | ACS Sustainable Chemistry & Engineering. [Link]

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. [Link]

  • recrystallization, filtration and melting point. (URL not available)
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

  • hydrolysis of esters - Chemguide. [Link]

Sources

5-Bromo-2-pivalamidopyridin-4-yl pivalate side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-20

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-pivalamidopyridin-4-yl pivalate. As a key intermediate in various synthetic pathways, understanding its potential side products and impurities is crucial for ensuring reaction efficiency, downstream success, and the integrity of final compounds. This document is structured to address common issues encountered during its synthesis and purification through a series of frequently asked questions and detailed troubleshooting protocols.

Our approach is grounded in established chemical principles and practical laboratory experience. We aim to explain not just the "how" but the "why" behind each recommendation, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reagents in the synthesis of this compound and what are their common impurities?

The synthesis typically involves the reaction of a substituted aminopyridine with pivaloyl chloride.[1][2] Pivaloyl chloride itself can contain impurities such as pivalic acid and the corresponding anhydride, which can arise from hydrolysis or side reactions during its manufacture.[3] It is crucial to use high-purity pivaloyl chloride to minimize the introduction of these contaminants from the start.

Q2: What is the role of pyridine in this type of acylation reaction?

Pyridine serves multiple functions in the acylation of alcohols and amines.[4][5] It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3] Additionally, pyridine can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate, which is more susceptible to attack by the nucleophile (the aminopyridine starting material).[4][5]

Q3: What are the most common side products observed during the synthesis?

The most prevalent side products often arise from incomplete reaction or reactions with impurities in the starting materials. These can include:

  • Mono-acylated Product: Where only the amino or the hydroxyl group of the starting aminohydroxypyridine is acylated.

  • Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride by trace amounts of water in the reaction mixture.[3][6]

  • Over-acylation Products: In some cases, though less common with pivaloyl chloride due to its steric bulk, reaction at other sites on the pyridine ring can occur under harsh conditions.

Q4: How stable is the final product, this compound, and what are the recommended storage conditions?

The pivaloyl (Piv) group is known to be a robust protecting group, making the final product relatively stable under normal laboratory conditions.[2] However, like most organic compounds, it is susceptible to degradation over long periods or under harsh conditions. For optimal stability, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Thin Layer Chromatography (TLC) shows multiple spots, indicating an impure product mixture.

Q: My reaction mixture shows several spots on the TLC plate even after prolonged reaction time. How can I identify the impurities and optimize the reaction?

A: Identifying the spots is the first critical step. A systematic approach is necessary.

Diagnostic Protocol:

  • Co-spotting: Run a TLC plate spotting your reaction mixture alongside the starting material. This will confirm if unreacted starting material is present.

  • Impurity Standards: If available, co-spot with potential impurities like pivalic acid.

  • Staining: Use different visualization techniques. For instance, a potassium permanganate stain can help identify oxidizable functional groups that may not be UV-active.

Troubleshooting Workflow Diagram:

G cluster_0 Purification Strategies A Crude Product (Oil) B Attempt Crystallization A->B Is it solidifiable? D Acid-Base Extraction A->D If impurities are acidic/basic C Modify Column Chromatography B->C No E Recrystallize from suitable solvent (e.g., Hexane/Ethyl Acetate) B->E Yes F F C->F Try different solvent system (e.g., Toluene/Acetone) G G C->G Use a different stationary phase (e.g., Alumina) H H D->H Wash with dilute acid, then base to remove impurities I I H->I Re-purify by column

Sources

dealing with steric hindrance in 5-Bromo-2-pivalamidopyridin-4-yl pivalate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this substrate in various chemical transformations. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the significant steric bulk introduced by the two pivaloyl groups. The pivaloyl group on the exocyclic amine at the 2-position and the pivalate ester at the 4-position create a sterically congested environment around the pyridine ring. This steric hindrance can significantly impact reaction kinetics and, in some cases, prevent reactions from proceeding altogether. This guide will provide you with the necessary tools and knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound sluggish or failing?

A1: The primary reason for poor reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the severe steric hindrance around the bromine atom at the 5-position and the pyridine nitrogen. The bulky pivaloyl groups impede the approach of the catalyst and the coupling partner to the reaction center. This can hinder the oxidative addition step in the catalytic cycle, leading to low or no product formation.[1][2][3] To overcome this, specialized, sterically demanding ligands and optimized reaction conditions are often necessary.

Q2: What is the role of the pivaloyl groups on this molecule?

A2: The pivaloyl groups serve two main purposes. Firstly, they act as protecting groups for the amine and hydroxyl functionalities.[4] The pivaloyl group is known for its stability under a range of reaction conditions. Secondly, their steric bulk can be strategically exploited to direct reactions to other positions on the pyridine ring or to influence the conformation of the molecule.

Q3: Can I remove the pivaloyl groups? If so, what are the recommended conditions?

A3: Yes, the pivaloyl groups can be deprotected. Standard hydrolysis conditions using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., methanol, ethanol) at elevated temperatures are typically effective for cleaving the pivalate ester. The pivalamide is generally more robust and may require more forcing conditions for hydrolysis. Alternatively, reductive cleavage using reagents like lithium aluminum hydride (LiAlH4) can be employed, although this may also reduce other functional groups in the molecule.[5] Some literature also suggests the use of lithium diisopropylamide (LDA) for the deprotection of N-pivaloylindoles, which might be applicable here.[6]

Q4: Are there alternatives to palladium catalysts for cross-coupling reactions with this substrate?

A4: While palladium-based catalysts are the most common, nickel catalysts can be a viable alternative, especially for challenging cross-coupling reactions.[7] Nickel catalysts can sometimes exhibit different reactivity profiles and may be more effective for sterically hindered substrates. It is crucial to screen a variety of nickel catalysts and ligands to find the optimal system for your specific transformation.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low to no yield of the desired biaryl product.

Probable Cause: Steric hindrance preventing efficient oxidative addition of the palladium catalyst to the C-Br bond and subsequent transmetalation. The proximity of the pivaloyl groups can also hinder the approach of the boronic acid/ester.

Solutions:

  • Catalyst and Ligand Selection:

    • Employ Bulky, Electron-Rich Ligands: These ligands stabilize the catalytically active monoligated palladium species, which is crucial for hindered substrates.[7][8]

    • Consider Precatalysts: Using well-defined palladium precatalysts can lead to more consistent and higher activity.

Ligand/PrecatalystKey FeaturesRecommended For
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Sterically demanding biaryl phosphine ligands.General starting point for hindered substrates.[7]
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) Strong sigma-donors that form stable palladium complexes.Can be effective for electron-deficient or hindered systems.[1][3]
Palladium Precatalysts (e.g., G3/G4-Palladacycles) Air- and moisture-stable, providing reproducible results.When catalyst activation is a suspected issue.
  • Reaction Conditions Optimization:

    • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are generally good choices.

    • Base Selection: The choice of base is critical. A stronger, non-nucleophilic base like CsF, K3PO4, or K2CO3 is often preferred.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), and the base (e.g., K3PO4, 3.0 eq).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Troubleshooting

Guide 2: Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation, leading to low yields of the desired amino-pyridine derivative.

Probable Cause: Similar to Suzuki-Miyaura coupling, steric hindrance is the main culprit. The bulky environment around the C-Br bond can inhibit the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[9][10][11]

Solutions:

  • Ligand Selection is Key: The choice of ligand is even more critical in C-N cross-coupling.

    • Josiphos Ligands: These ferrocene-based ligands have shown great efficacy in challenging amination reactions.

    • BrettPhos: A highly active ligand for a broad range of amination reactions, particularly with hindered substrates.[9]

  • Base and Solvent Considerations:

    • Strong, Non-nucleophilic Bases: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction tube with the palladium source (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction to 80-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH4Cl, and extract with an organic solvent.

  • Purify the product via column chromatography.

Buchwald_Hartwig_Workflow

Guide 3: Lithiation and Borylation Reactions

Problem: Difficulty in achieving selective lithiation or borylation at the C-5 position due to steric hindrance and potential side reactions.

Probable Cause: The bulky pivaloyl groups can sterically block the C-5 position, making it difficult for bulky lithium bases or borylation reagents to access this site. Furthermore, the pyridine nitrogen can coordinate to the lithium reagent, influencing the regioselectivity of the deprotonation.

Solutions:

  • Directed Ortho-Metalation (DoM): The pivalamido group at the C-2 position can act as a directed metalation group (DMG). However, its directing ability might be compromised by the steric bulk.

  • Halogen-Metal Exchange: This is often a more reliable method for generating the organometallic intermediate.

    • Use of n-butyllithium or t-butyllithium at low temperatures (-78 °C) can effect the bromine-lithium exchange.

  • Miyaura Borylation: A palladium-catalyzed borylation is a milder alternative to lithiation.[12][13][14]

    • Use of a suitable palladium catalyst and a sterically demanding ligand (as in Suzuki-Miyaura coupling) with a boron source like bis(pinacolato)diboron (B2pin2) is recommended.

Experimental Protocol: Miyaura Borylation

  • Combine this compound (1.0 eq), B2pin2 (1.1 eq), and a potassium acetate (KOAc, 3.0 eq) in a reaction flask.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%).

  • Purge with an inert gas and add a degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed.

  • Cool the reaction, filter, and concentrate the solvent.

  • The crude boronate ester can often be used directly in subsequent reactions or purified by chromatography.

Borylation_Strategy

References

  • Chen, K., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]

  • NList. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Available at: [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]

  • Chen, K., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium( ii ) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. DOI:10.1039/C9CC04634H. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Pivalic acid. Available at: [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at: [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. DOI:10.1039/C9CY01331H. Available at: [Link]

  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • ResearchGate. Deprotection of the pivaloyl group with LiAlH4. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Available at: [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Available at: [Link]

  • Organic Syntheses. (Procedure). Available at: [Link]

  • OUCI. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • NIH. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Available at: [Link]

  • Chemical Science. (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at: [Link]

  • Semantic Scholar. The Protection and Deprotection of the Pyridine Nitrogen. Available at: [Link]

  • Organic Chemistry Portal. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. Available at: [Link]

  • ResearchGate. Synthesis and reactivity of some pyridyl isoxazol-5-ones. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Available at: [Link]

  • PubMed. Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. Available at: [Link]

  • NIH. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Available at: [Link]

  • Slideshare. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX. Available at: [Link]

  • ResearchGate. Pd‐catalyzed borylation of steric hindered aryl chlorides. Available at: [Link]

  • PubMed. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]

  • PubMed. Crystal structure of [5-bromo-2-(pyridin-2-yl-κN)phenyl-κC (1)](pentane-2,4-dionato-κ (2) O,O')platinum(II). Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their experiments with this compound. Our goal is to provide you with the scientific rationale and practical methodologies to overcome solubility challenges effectively.

Part 1: Initial Assessment & Compound Characteristics
Q1: What are the key structural features of this compound that influence its solubility, and is its poor aqueous solubility expected?

A: Yes, the poor aqueous solubility of this compound is entirely expected based on its molecular structure. It is classified as a solid with the molecular formula C₁₅H₂₁BrN₂O₃[1][2]. Let's break down the structural components to understand their impact:

  • Pyridine Core: The central pyridine ring contains a nitrogen atom which is weakly basic (the pKa of pyridine is approximately 5.25)[3][4]. This nitrogen is the only feature that provides a potential for significant aqueous solubility, but only under specific conditions (i.e., acidic pH).

  • Hydrophobic Moieties: The molecule possesses two bulky pivaloyl groups (also known as tert-butyl groups) attached via amide and ester linkages. These large, non-polar alkyl groups, along with the bromo substituent, create a significant hydrophobic character, which dominates the molecule's overall properties and severely limits its interaction with water. Pivalate esters, in general, are known for their low polarity[5].

  • Hydrogen Bonding: The amide group (-NH-) can act as a hydrogen bond donor, and the carbonyl oxygens (C=O) and pyridine nitrogen can act as acceptors. However, the steric hindrance from the bulky pivaloyl groups may limit these interactions, and they are not sufficient to overcome the compound's overall hydrophobicity.

In essence, you are working with a classic "brick dust" molecule—a crystalline, lipophilic compound that is challenging to dissolve in aqueous media. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge[6].

cluster_molecule This compound cluster_features Solubility-Influencing Features Mol Core Structure Py_N Hydrophilic Site (Basic Pyridine Nitrogen) Py_N->Mol Site for pH modification Piv_Groups Dominant Hydrophobic Regions (Two Pivaloyl Groups) Piv_Groups->Mol Cause of low aqueous solubility Bromo Hydrophobic Group (Bromo Substituent) Bromo->Mol Increases lipophilicity

Caption: Key structural features influencing solubility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section details practical, step-by-step methods to enhance the solubility of this compound.

Strategy 1: pH Adjustment
Q2: My primary goal is to get the compound into an aqueous solution. Can I improve its solubility by adjusting the pH?

A: Absolutely. This should be your first and most effective strategy, provided your experimental system can tolerate a low pH. The underlying principle is the acid-base chemistry of the pyridine ring.

Mechanism: By lowering the pH of the aqueous medium with a suitable acid, you protonate the basic nitrogen atom on the pyridine ring. This forms a pyridinium salt, which is an ionic species. Ionic compounds are significantly more polar and, therefore, more soluble in water than their neutral counterparts[3].

cluster_eq Protonation Equilibrium Neutral Neutral Compound (Low Solubility) Protonated Protonated Pyridinium Salt (High Solubility) Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base) A Weigh Compound B Dissolve in 100% Co-solvent (e.g., DMSO) to create Stock Solution A->B D Add small aliquot of Stock Solution to Buffer B->D C Vortex Aqueous Buffer C->D E Final Working Solution (<1% Co-solvent) D->E

Caption: Experimental workflow for the co-solvent method.

Strategy 3: Use of Solubilizing Excipients
Q4: I've tried co-solvents, but my compound still precipitates when I dilute it into the final aqueous buffer. What else can I try?

A: This is a common issue known as "fall-out." When the co-solvent concentration drops dramatically upon dilution, the compound crashes out of the solution. In this case, you can use solubilizing excipients like cyclodextrins or surfactants directly in your aqueous buffer.

Mechanism 1: Cyclodextrin Complexation Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your lipophilic compound can become trapped inside the hydrophobic cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[6][7]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their enhanced solubility and safety profiles.[7]

Mechanism 2: Surfactant Micelles Surfactants (e.g., Tween® 80, Polysorbate 80) at concentrations above their critical micelle concentration (CMC) form spherical structures called micelles. These micelles have a hydrophobic core where your compound can be sequestered, and a hydrophilic shell that interfaces with the water.

Experimental Protocol: Using Excipients

  • Prepare Buffer: Prepare your aqueous assay buffer containing the solubilizing excipient (e.g., 1-10% w/v HP-β-CD or 0.1-1% Tween® 80).

  • Prepare Stock: Dissolve your compound in a minimal amount of a suitable co-solvent like DMSO (as described in Strategy 2).

  • Combine: Slowly add the compound stock solution to the excipient-containing buffer while vortexing. The excipient will help to keep the compound in the solution and prevent precipitation.

Part 3: Frequently Asked Questions (FAQs)
Q5: With several options available, how do I choose the best solubilization method for my experiment?

A: The ideal method depends on your experimental constraints. Use the following decision tree to guide your choice.

Start Start: Poorly Soluble Compound Q_pH Is the experiment tolerant to low pH? Start->Q_pH Use_pH Use pH Adjustment (Strategy 1) Q_pH->Use_pH Yes Q_CoSolvent Can the experiment tolerate a small % of organic solvent? Q_pH->Q_CoSolvent No Use_CoSolvent Use Co-solvent Method (Strategy 2) Q_CoSolvent->Use_CoSolvent Yes Use_Excipient Use Excipients (Cyclodextrins, Surfactants) (Strategy 3) Q_CoSolvent->Use_Excipient No Reformulate Consider Advanced Formulation (e.g., Solid Dispersion) Use_CoSolvent->Reformulate Precipitation still occurs?

Sources

Technical Support Center: Catalyst Selection for 5-Bromo-2-pivalamidopyridin-4-yl pivalate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for cross-coupling reactions involving 5-bromo-2-pivalamidopyridin-4-yl pivalate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize novel compounds using this versatile building block. Here, we address common questions and troubleshooting scenarios to help you navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: I need to form a new carbon-carbon (C-C) bond at the 5-position. Which cross-coupling reaction should I start with?

For C-C bond formation, the Suzuki-Miyaura coupling is the most common and robust choice due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[1][2][3] The reaction couples the aryl bromide with an organoboron species.[3] For forming a bond with an alkene, the Mizoroki-Heck reaction is appropriate.[4][5] For coupling with a terminal alkyne, the Sonogashira coupling is the reaction of choice.[6][7][8]

Q2: I need to form a carbon-nitrogen (C-N) bond. What is the best approach?

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[9][10][11][12] This palladium-catalyzed reaction directly couples your substrate with a primary or secondary amine. Its development revolutionized the synthesis of aryl amines by offering a broad substrate scope and milder conditions compared to classical methods.[9]

Q3: The pyridine nitrogen in my substrate can chelate to the palladium catalyst. How does this affect my catalyst selection?

This is a critical consideration. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[13] To mitigate this, the use of electron-rich, sterically hindered phosphine ligands is highly recommended. These bulky ligands can promote the desired catalytic cycle and discourage the formation of stable, off-cycle palladium-pyridine complexes.[13][14] Catalyst systems developed specifically for heteroaromatic substrates are often the most successful.

Q4: What is the general mechanism for these palladium-catalyzed reactions?

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, follow a similar catalytic cycle.[15][16][17] The cycle consists of three fundamental steps:

  • Oxidative Addition: The aryl bromide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[1][16]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., organoboron, organocopper acetylide, or amine) reacts with the Pd(II) complex.[1][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[16][17]

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products pd0 LₙPd(0) (Active Catalyst) pd2_oxadd L₂Pd(II)(Ar)(X) pd0->pd2_oxadd Oxidative Addition pd2_trans L₂Pd(II)(Ar)(R') pd2_oxadd->pd2_trans Transmetalation / Amine Coordination pd2_trans->pd0 Reductive Elimination ArR Ar-R' (Product) pd2_trans->ArR ArX Ar-X (Your Substrate) ArX->pd2_oxadd R_Nu R'-[Nu] (Coupling Partner) R_Nu->pd2_trans Troubleshooting Flowchart start Low / No Yield q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are all reagents high quality and dry? a1_yes->q2 fix1 Degas solvents thoroughly. Maintain positive N₂/Ar pressure. Check for leaks. a1_no->fix1 end Re-run experiment fix1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst/ligand/base combination appropriate? a2_yes->q3 fix2 Use fresh, anhydrous solvents. Use fresh boronic acid (or switch to pinacol ester). Ensure base is a fine, dry powder. a2_no->fix2 fix2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature high enough? a3_yes->q4 fix3 Consult catalyst guides (Tables 1-3). Screen different ligands and bases. Consider a pre-catalyst. a3_no->fix3 fix3->end a4_yes Yes q4->a4_yes Problem may be more complex. Consider side reactions. a4_no No q4->a4_no a4_yes->end Problem may be more complex. Consider side reactions. fix4 Increase temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent. a4_no->fix4 fix4->end

Caption: A decision-making workflow for troubleshooting low yield.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to inactive Pd(II) species. [18]Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

  • Reagent Quality:

    • Boronic Acids (Suzuki): These can degrade over time via protodeborylation, especially when exposed to moisture. [18][19]Use fresh or properly stored boronic acid, or consider using a more stable pinacol boronic ester.

    • Solvents & Bases: Use anhydrous solvents. Ensure bases are finely powdered and dry, as clumping can lead to poor reproducibility. [18]

Q6: I'm seeing a significant amount of debrominated starting material. What causes this and how can I stop it?

The formation of the hydrodehalogenated product (where the bromine is replaced by hydrogen) is a common side reaction, particularly in Buchwald-Hartwig aminations and Suzuki couplings. [9][14]

  • Cause: This side reaction occurs when the L₂Pd(II)(Ar)(X) intermediate reacts with a hydride source before it can couple with the desired partner. The hydride source can be trace water, the amine (via β-hydride elimination in an off-cycle pathway), or even the solvent. [9][18]* Solutions:

    • Optimize the Base: For Buchwald-Hartwig reactions, an overly strong base can sometimes promote side reactions. [14]While counterintuitive, screening different bases can be effective.

    • Use Bulky Ligands: Electron-rich, bulky ligands (e.g., XPhos, RockPhos) can accelerate the rate of reductive elimination, which is the product-forming step. [14]If reductive elimination is faster than the side reaction pathway, the formation of the desired product will be favored.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water as a potential hydride source.

Side Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway intermediate L₂Pd(II)(Ar)(Br) (Key Intermediate) reductive_elim Reductive Elimination (with Coupling Partner) intermediate->reductive_elim [FAST] hydrodehalogenation Reaction with Hydride Source intermediate->hydrodehalogenation [SLOW] product Ar-R' (Desired Product) reductive_elim->product side_product Ar-H (Side Product) hydrodehalogenation->side_product

Sources

Technical Support Center: Reaction Monitoring for 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of monitoring reactions involving this multifunctional pyridine derivative. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to Monitoring Reactions of this compound

This compound is a unique molecule featuring a substituted pyridine core, a bromine atom, and two sterically bulky pivaloyl groups. Each of these structural elements presents distinct considerations for reaction monitoring. The pyridine ring's basicity can influence chromatographic behavior, while the bromine atom offers a unique isotopic signature for mass spectrometry. The pivaloyl groups, while serving as protecting groups, can be susceptible to hydrolysis under certain conditions.[1][2] This guide will address the practical challenges and solutions for effectively monitoring synthetic transformations of this compound.

It is important to note that while specific analytical data for this compound is not extensively published, the principles outlined below are derived from extensive literature on the analysis of pyridine derivatives, brominated aromatics, and pivaloyl-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for qualitatively monitoring the progress of a reaction involving this compound?

For rapid, qualitative assessment of reaction progress, Thin Layer Chromatography (TLC) is the recommended starting point. It is a cost-effective and time-efficient technique to visualize the consumption of starting materials and the formation of products. A well-developed TLC method can provide initial confirmation of a successful reaction before proceeding to more quantitative techniques.[3][4]

Q2: Which quantitative techniques are most suitable for analyzing reactions of this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the premier quantitative techniques for this application.

  • HPLC offers excellent separation of reactants, products, and impurities, providing quantitative data on conversion and purity.[5][6] Given the compound's structure, a reverse-phase C18 column is a good starting point.[7][8]

  • ¹H NMR Spectroscopy allows for the direct observation of structural changes. For instance, the disappearance of a starting material's characteristic proton signals and the appearance of new signals corresponding to the product can provide clear, quantitative evidence of reaction progress.[9][10] The chemical shifts of the pyridine ring protons are particularly sensitive to changes in substitution.[11][12]

Q3: Can Gas Chromatography (GC) be used for monitoring these reactions?

Gas Chromatography (GC) may be challenging for this compound due to its relatively high molecular weight (357.24 g/mol ) and the potential for thermal instability, a known issue with some brominated organic compounds.[13] If starting materials or expected products are more volatile and thermally stable, GC could be a viable option, often coupled with Mass Spectrometry (GC-MS) for peak identification.[5][14]

Q4: How do the pivaloyl groups affect reaction monitoring?

The two pivaloyl groups introduce steric bulk and are generally stable. However, they can be hydrolyzed under strongly acidic or basic conditions.[1][2] This potential side reaction should be monitored. On TLC or HPLC, the hydrolyzed product will be significantly more polar. In ¹H NMR, the disappearance of the characteristic tert-butyl signals would indicate deprotection.

Q5: Are there any special considerations for handling this compound during sample preparation for analysis?

Given its structure, this compound is expected to be a solid with good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. When preparing samples for HPLC or NMR, ensure complete dissolution to obtain accurate and reproducible results. For TLC, dilute the reaction mixture to an appropriate concentration to avoid overloading the plate, which can lead to streaking.[3]

Troubleshooting Guides

Thin Layer Chromatography (TLC)
ProblemPotential CauseSuggested Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent system to improve spot shape.[4]
Rf values are too high or too low The solvent system is too polar or not polar enough.To decrease the Rf, use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). To increase the Rf, use a more polar solvent system (e.g., decrease the hexane to ethyl acetate ratio).[3]
Reactant and product spots are not well-separated The polarity of the reactant and product are very similar.Experiment with different solvent systems. A mixture of three solvents (e.g., hexane/ethyl acetate/dichloromethane) may provide better resolution.
Use a different stationary phase, such as alumina or reverse-phase TLC plates.
No spots are visible under UV light The compounds are not UV-active.Use a TLC plate with a fluorescent indicator (e.g., F254) and look for dark spots. If still not visible, use a chemical stain such as potassium permanganate or iodine vapor.[4]

Experimental Protocol: General TLC Monitoring

  • Prepare the TLC chamber: Add a suitable solvent system (e.g., 7:3 hexane:ethyl acetate as a starting point) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.

  • Spot the plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the starting material in the left lane, a co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in the right lane.[3]

  • Develop the plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.

High-Performance Liquid Chromatography (HPLC)
ProblemPotential CauseSuggested Solution
Broad or tailing peaks The mobile phase is not optimal for the compound's polarity.Adjust the mobile phase composition. For reverse-phase HPLC, increasing the organic solvent percentage may improve peak shape for less polar compounds. Adding a modifier like trifluoroacetic acid (TFA) or formic acid can improve the peak shape of basic compounds like pyridines by protonating them.[6][7]
The column is overloaded.Inject a smaller volume or a more dilute sample.
Poor resolution between peaks The mobile phase composition is not selective enough.Optimize the mobile phase gradient or switch to an isocratic method with an optimized solvent ratio. Try a different organic modifier (e.g., acetonitrile vs. methanol).
The column is not suitable.Consider a column with a different stationary phase or a longer column for better separation.
Inconsistent retention times Fluctuation in solvent composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Changes in column temperature.Use a column oven to maintain a constant temperature.

Experimental Protocol: General HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Start with a gradient elution.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 270 nm). A diode-array detector (DAD) can be used to obtain the UV spectrum of each peak for identification purposes.[8][15]

  • Injection Volume: 10 µL.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope or switch to an isocratic method to achieve optimal separation of the compounds of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPotential CauseSuggested Solution
Broad proton signals The sample contains paramagnetic impurities.Pass the sample through a small plug of silica gel or celite before analysis.
The concentration is too high, leading to aggregation.Dilute the sample.
Difficulty in quantifying signals Overlapping peaks.Use a higher field strength NMR spectrometer for better signal dispersion.
Poor signal-to-noise ratio for low concentration species.Increase the number of scans to improve the signal-to-noise ratio.[9]
Presence of water in the sample Use of non-deuterated solvents or wet glassware.Use high-purity deuterated solvents and ensure all glassware is thoroughly dried. A large water peak can obscure signals in that region.

Experimental Protocol: ¹H NMR Reaction Monitoring

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Evaporate the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that will not react with the components of the mixture.

  • Internal Standard: Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with the signals of interest, e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the starting material and the product. Compare the integrals to determine the relative amounts and calculate the reaction conversion. The pyridine protons will typically appear in the aromatic region (δ 7-9 ppm).[11][12]

Visualizing the Workflow

Diagram: General Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis & Workup start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check visualize Visualize Spots tlc->visualize decision Reaction Complete? visualize->decision decision->take_aliquot No (Continue Reaction) quant_analysis Quantitative Analysis (HPLC or NMR) decision->quant_analysis Yes workup Reaction Workup quant_analysis->workup end Isolate Product workup->end

Caption: A typical workflow for monitoring a chemical reaction, starting with qualitative TLC analysis and proceeding to quantitative methods upon reaction completion.

Diagram: Troubleshooting Logic for TLC Streaking

G problem Problem: Streaking Spots on TLC cause1 Is the sample too concentrated? problem->cause1 solution1 Dilute the sample before spotting. cause1->solution1 Yes cause2 Is the compound highly polar or basic? cause1->cause2 No check_again Re-run TLC solution1->check_again solution2 Add a polar modifier to the eluent (e.g., MeOH, AcOH, or Et3N). cause2->solution2 Yes cause2->check_again No (Consider other issues) solution2->check_again

Caption: A decision-making diagram for troubleshooting streaking on a TLC plate.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • DeVito, S. C. (1985). Identification and Quantitation of Brominated Fire Retardants.
  • Kubiak, R. J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13479–13491.
  • Soorkia, S., et al. (2010). Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. Physical Chemistry Chemical Physics, 12(31), 8758-8763.
  • Morlet-Savary, F., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. Polymers, 11(4), 679.
  • Al-Majed, A. A., et al. (2022).
  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Verbraeken, B., et al. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 140(30), 9436–9440.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Mondal, B., et al. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, 62(4), 1569–1583.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Gonzalez, D. J., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3329.
  • Allery, A. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Aota, Y., Kano, T., & Maruoka, K. (2023). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved from [Link]

  • Popa, D. S., et al. (2004). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 15-21.
  • Campone, L., et al. (2018). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys. Molecules, 23(10), 2649.
  • Ivanov, I., et al. (2022). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Molecules, 27(19), 6296.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]

Sources

Technical Support Center: 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this compound. Our goal is to help you anticipate and avoid potential stability issues, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the primary chemical liabilities and decomposition pathways for this molecule?

A1: The structure of this compound contains two pivaloyl protecting groups: a pivalate ester at the 4-position and a pivalamide at the 2-position. These functional groups represent the primary sites of potential degradation, primarily through hydrolysis.

  • Primary Pathway (Ester Hydrolysis): The pivalate ester is the more susceptible functional group. Hydrolysis, catalyzed by trace acid or base, will cleave the ester bond to yield 5-bromo-2-pivalamidopyridin-4-ol and pivalic acid. Pivalate esters are known to be significantly more resistant to hydrolysis than acetate or benzoate esters due to the steric hindrance of the tert-butyl group, but they are not completely inert.[1][2]

  • Secondary Pathway (Amide Hydrolysis): The pivalamide linkage is substantially more stable and resistant to cleavage than the ester.[3] Its hydrolysis requires more forcing conditions (e.g., strong acid or base at elevated temperatures) and is less likely to occur under typical experimental or storage conditions.

  • Tertiary Concern (Ring Oxidation): Aminopyridine derivatives can be sensitive to oxidation, which often manifests as a discoloration (yellowing or browning) of the material upon prolonged exposure to air and light.[4]

The diagram below illustrates the most probable decomposition pathways.

DecompositionPathways cluster_piv1 cluster_piv2 Start This compound Product1 5-Bromo-2-pivalamidopyridin-4-ol (Primary Decomposition Product) Start->Product1 Ester Hydrolysis (H₂O, H⁺ or OH⁻) More Labile PivalicAcid1 Pivalic Acid Start->PivalicAcid1 + Product2 4-Amino-5-bromopyridin-2-ol (Secondary Decomposition Product) Product1->Product2 Amide Hydrolysis (Forcing Conditions) More Stable PivalicAcid2 Pivalic Acid Product1->PivalicAcid2 +

Caption: Primary and secondary hydrolytic decomposition pathways.

Q2: What are the definitive best practices for storing this compound to ensure long-term stability?

A2: Proper storage is the most critical factor in preventing decomposition. The compound is a combustible solid that is sensitive to moisture and, to a lesser extent, air and light.[5] We recommend a multi-layered approach summarized in the table below.

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents slow oxidation of the aminopyridine ring system and minimizes contact with atmospheric moisture.[4]
Temperature 2-8°C (Refrigerated).Reduces the rate of any potential hydrolytic or oxidative degradation pathways.
Container Tightly sealed amber glass vial.Prevents moisture and air ingress. Amber glass protects the compound from light, which can accelerate oxidation.[4]
Desiccation Store within a desiccator containing a drying agent (e.g., Drierite).Actively removes any trace moisture from the storage environment, which is the primary risk for hydrolysis.[6]
Handling Equilibrate vial to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid, which would introduce water directly into the material.
Q3: Which solvents and reagents are compatible or incompatible with this compound?

A3: Solvent and reagent choice is crucial for preventing degradation during an experiment. The key is to maintain anhydrous and non-nucleophilic conditions unless a deprotection is intended.

Solvent/Reagent Class Examples Compatibility Reasoning & Causality
Aprotic, Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (MeCN), DioxaneRecommended These solvents are non-nucleophilic and can be dried effectively, minimizing the risk of hydrolysis.
Protic Solvents Water, Methanol, EthanolAvoid Act as reagents for hydrolysis, especially in the presence of acid or base catalysts.[7]
Aqueous Acids Dilute HCl, H₂SO₄Incompatible Will catalyze the rapid hydrolysis of the pivalate ester and, under harsher conditions, the pivalamide.[3][7]
Aqueous Bases NaOH, KOH, K₂CO₃ in H₂OIncompatible Will cause saponification (base-mediated hydrolysis) of the ester.[7][8] This is a standard method for pivalate deprotection.[9]
Non-Nucleophilic Bases Triethylamine (TEA), DIPEA, Pyridine (if dry)Generally Compatible Can be used as acid scavengers. Must be anhydrous, as residual water will create a basic aqueous microenvironment.
Strong Reducing Agents LiAlH₄ (LAH), DIBAL-HPotentially Incompatible Can reduce the ester and amide groups, leading to their cleavage.[9] Use should be evaluated on a case-by-case basis.

Troubleshooting Guide: Experimental Scenarios

This section provides solutions to specific problems you may encounter during your experiments.

Q1: "After purification by silica gel chromatography, my NMR analysis shows a new, more polar impurity that wasn't in the crude material. What happened?"

A1: This is a classic sign of on-column decomposition. The likely culprit is the silica gel itself.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains variable amounts of bound water. This acidic, protic environment can be sufficient to slowly hydrolyze the sensitive pivalate ester during the time it takes to run the column. The resulting product, 5-bromo-2-pivalamidopyridin-4-ol, is significantly more polar and will appear as a new spot, often streaking on the TLC plate.

  • Preventative Protocol:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v) relative to the solvent volume.

    • Pack the Column: Pack the column using this neutralized slurry.

    • Run the Column: Run your chromatography as usual. The triethylamine will neutralize the acidic sites on the silica, preventing ester hydrolysis.

    • Alternative: Consider using neutral alumina for chromatography if your compound is compatible.

Q2: "My reaction mixture turned slightly yellow and LC-MS analysis shows my desired product plus a mass corresponding to the loss of one pivaloyl group (M-84). What is the likely cause?"

A2: This observation points to two distinct issues: partial hydrolysis and potential oxidation.

  • Hydrolysis (M-84 Peak): The mass loss of 84 amu corresponds to the cleavage of one pivaloyl group (C₅H₈O) and the addition of a proton, confirming the formation of 5-bromo-2-pivalamidopyridin-4-ol. This is almost certainly due to the presence of water in your reaction.

  • Yellow Color: The color change suggests minor oxidation of the pyridine ring.[4] This can be caused by dissolved oxygen in your solvents or a failure to maintain a fully inert atmosphere.

  • Self-Validating Workflow to Ensure Anhydrous & Inert Conditions: This workflow is designed to systematically eliminate sources of water and oxygen.

AnhydrousWorkflow A 1. Glassware Preparation B Oven-dry all glassware at >120°C overnight. Cool under vacuum or in a desiccator. A->B C 2. Solvent Preparation D Use freshly distilled solvents or pass through an activated alumina column (solvent still). C->D E 3. Reagent Handling F Use freshly opened bottles of anhydrous reagents. Handle solids in a glovebox or under positive N₂ flow. E->F G 4. Reaction Setup H Assemble glassware hot and cool under vacuum. Backfill with inert gas (Ar or N₂). G->H I Maintain a positive pressure of inert gas throughout the reaction via a bubbler or balloon. H->I J 5. Reagent Addition K Add reagents via gas-tight syringe through a septum. Degas liquid reagents by bubbling with Ar for 15 min. J->K

Caption: Workflow for establishing anhydrous and inert reaction conditions.

By rigorously following this protocol, you create a self-validating system where the sources of water and oxygen that lead to decomposition are systematically eliminated.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.[Link]

  • Wikipedia. (n.d.). Protecting group.[Link]

  • Wikipedia. (n.d.). Methyl pivalate.[Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.[Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.[Link]

  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.[Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.[Link]

  • Barany, G., et al. (n.d.). 2.4 Photocleavable Protecting Groups.[Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS.[Link]

  • ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions.[Link]

  • Google Patents. (n.d.).CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.).

Sources

Technical Support Center: 5-Bromo-2-pivalamidopyridin-4-yl pivalate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Bromo-2-pivalamidopyridin-4-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter during the synthesis, work-up, and purification of reactions involving this compound.

Issue 1: Incomplete Pivaloylation of the Starting Aminopyridine

Question: My reaction to synthesize this compound from the corresponding 2-amino-5-bromopyridin-4-ol is sluggish and gives a mixture of mono- and di-pivaloylated products. How can I drive the reaction to completion and improve the yield of the desired di-pivaloylated product?

Answer: This is a common challenge stemming from the steric hindrance of the pivaloyl group and the differing reactivity of the amino and hydroxyl groups. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Stoichiometry and Addition:

    • Ensure you are using a sufficient excess of the pivaloylating agent (pivaloyl chloride or pivalic anhydride), typically 2.2-2.5 equivalents.

    • Slow, portion-wise addition of the pivaloylating agent at a low temperature (e.g., 0 °C) can help control the reaction and prevent the formation of unwanted byproducts.[1]

  • Base Selection:

    • A non-nucleophilic, sterically hindered base like triethylamine or pyridine is crucial to prevent side reactions.

    • The choice of base can influence the reaction rate. If the reaction is slow, consider a stronger, non-nucleophilic base like Proton-Sponge®.

  • Catalyst:

    • The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of the sterically hindered hydroxyl group.[2]

  • Reaction Temperature and Time:

    • While initial addition should be at a low temperature, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) is often necessary for complete conversion. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Difficulties in Removing Pivaloyl Protecting Groups (Deprotection)

Question: I am struggling to deprotect the pivaloyl groups from my product. Standard hydrolysis conditions are either too harsh and decompose my molecule or are ineffective. What are my options?

Answer: Pivaloyl groups are known for their robustness, which makes them excellent protecting groups but challenging to remove.[3][4][5] The stability of your core molecule will dictate the best deprotection strategy.

Deprotection Strategy Reagents & Conditions Considerations
Basic Hydrolysis 1. NaOH or KOH in MeOH/H₂O, reflux. 2. NaOMe or K₂CO₃ in MeOH, room temperature to reflux.This is the most common method but can be slow for pivalates.[2] The rate of hydrolysis for acyl groups is generally: Acetyl > Benzoyl > Pivaloyl.[2]
Acidic Hydrolysis 1. HCl or H₂SO₄ in an alcohol solvent. 2. Trifluoroacetic acid (TFA) at room temperature.Pivaloyl groups are generally stable under acidic conditions, but cleavage can be achieved with strong acids and/or elevated temperatures.[3] This may not be suitable for acid-labile substrates.
Reductive Cleavage 1. Lithium aluminum hydride (LAH) in THF. 2. Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent.These conditions will also reduce other sensitive functional groups, such as esters and nitriles.
Organometallic Reagents Lithium diisopropylamide (LDA) has been shown to be effective for the deprotection of N-pivaloylindoles.[4]This method is less common but can be effective when other methods fail.
Issue 3: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but my yields are consistently low. What are the likely causes, and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue and can be attributed to several factors.[6][7][8][9][10] Here is a troubleshooting workflow:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Reagent_Quality 1. Verify Reagent Quality - Boronic acid active? - Pd catalyst fresh? - Base anhydrous? Start->Reagent_Quality Degassing 2. Ensure Proper Degassing - Solvents sparged with Ar/N₂? - Inert atmosphere maintained? Reagent_Quality->Degassing Reagents OK Catalyst_System 3. Optimize Catalyst System - Screen different Pd sources/ligands - Vary catalyst loading Degassing->Catalyst_System Degassing OK Base_Solvent 4. Optimize Base and Solvent - Try different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) Catalyst_System->Base_Solvent System Optimized Temperature 5. Adjust Temperature - Incrementally increase temperature Base_Solvent->Temperature Conditions Optimized Success Reaction Optimized Temperature->Success Workup_Workflow Start Reaction Mixture Quench Quench with Water or sat. aq. NH₄Cl Start->Quench Extract Extract with an Organic Solvent (e.g., Ethyl Acetate, DCM) Quench->Extract Wash_Organic Wash Organic Layer - Water - Brine Extract->Wash_Organic Dry Dry with Na₂SO₄ or MgSO₄ Wash_Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: Standard aqueous work-up and purification workflow.

Q3: How can I effectively remove tin byproducts from a Stille coupling reaction?

A3: Organotin byproducts from Stille couplings can be challenging to remove. Here are a few effective methods:

  • Aqueous KF Wash: Wash the organic layer with a 1M aqueous solution of potassium fluoride (KF). [11]The fluoride ions will react with the tin residues to form insoluble tin fluorides, which can be removed by filtration.

  • Silica Gel Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small percentage of triethylamine (2-5%) can effectively retain the tin byproducts. [11] Q4: Are there any known stability issues with this compound?

A4: This compound is generally stable under neutral and mildly acidic conditions. However, it is susceptible to hydrolysis under strong basic or acidic conditions, leading to the cleavage of one or both pivaloyl groups. It is recommended to store the compound in a cool, dry place away from strong acids and bases.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up as described in the workflow above.

  • Purify the crude product by silica gel column chromatography.

IV. References

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Available from:

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]

  • Sciforum. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available from: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Available from:

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Available from:

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Available from:

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

  • American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

  • Chinese Journal of Organic Chemistry. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. Available from: [Link]

  • Sci-Hub. 5-Bromo-2-(hydroxymethyl)pyridine. Available from: [Link]

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Validation & Comparative

A Predictive and Comparative Guide to the NMR Spectral Analysis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages a comparative approach, drawing upon empirical data from structurally related analogs to forecast the chemical shifts and coupling patterns. This methodology not only offers a robust spectral prediction but also serves as an educational tool for researchers engaged in the structural characterization of complex heterocyclic systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from a thorough analysis of substituent effects in analogous bromopyridine and pivaloyl-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-6
~8.1s1HH-3
~7.9br s1HNH
~1.35s9HO-Piv
~1.30s9HN-Piv

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~176.0O-C =O
~172.0N-C =O
~152.0C-2
~148.0C-6
~145.0C-4
~118.0C-3
~108.0C-5
~39.5O-C (CH₃)₃
~27.5O-C(C H₃)₃
~39.0N-C (CH₃)₃
~27.0N-C(C H₃)₃

Comparative Spectral Analysis with Structural Analogs

The prediction of the NMR spectra for this compound is grounded in the established chemical shift patterns of simpler, related molecules. By dissecting the target molecule into its constituent fragments and examining the NMR data of these fragments, we can logically assemble a predicted spectrum.

Analysis of Bromopyridines

The position of the bromine atom on the pyridine ring significantly influences the chemical shifts of the remaining protons. For instance, in 2-bromopyridine, the proton at C6 is typically found downfield around 8.3-8.4 ppm due to the inductive effect of the adjacent nitrogen and bromine atoms[1][2]. In 3-bromopyridine, the protons adjacent to the bromine (H-2 and H-4) are also shifted downfield[3]. For our target molecule, the bromine at C5 is expected to deshield the adjacent protons at C4 and C6.

Influence of the Pivalamido Group

The pivalamido (-NHCO-tBu) group at the C2 position is an electron-donating group via resonance, which would typically shield the protons on the pyridine ring. However, its steric bulk can influence the conformation of the molecule and, consequently, the chemical environment of nearby protons. The amide proton itself is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The tertiary butyl group will present as a sharp singlet integrating to nine protons.

Influence of the Pivaloxy Group

The pivaloxy (-OCO-tBu) group at the C4 position is an electron-withdrawing group, which will deshield the adjacent protons. The tertiary butyl group of the pivalate ester will also appear as a sharp singlet for nine protons, likely at a slightly different chemical shift compared to the pivalamido t-butyl group.

The following diagram illustrates the logical flow of using data from structural analogs to predict the spectrum of the target compound.

G cluster_analogs Structural Analogs (Known Spectra) cluster_target Target Molecule cluster_prediction Spectral Prediction Logic A 2-Bromopyridine P1 Predict effect of Br at C5 A->P1 B 3-Bromopyridine B->P1 C Pivalamide P2 Predict effect of Pivalamido at C2 C->P2 D Pivalic Anhydride P3 Predict effect of Pivaloxy at C4 D->P3 Target This compound Prediction Predicted NMR Spectrum P1->Prediction P2->Prediction P3->Prediction Prediction->Target Correlates to

Caption: Logical workflow for predicting the NMR spectrum of the target compound from the known spectra of its structural analogs.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is recommended.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and micropipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Shimming:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H NMR signals.

    • Perform peak picking for both ¹H and ¹³C spectra.

The following diagram outlines the experimental workflow for NMR data acquisition and processing.

G start Start prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->prep load Load Sample into Spectrometer prep->load lock_shim Lock and Shim load->lock_shim h1_acq ¹H NMR Acquisition (16 scans, d1=1s) lock_shim->h1_acq c13_acq ¹³C NMR Acquisition (1024 scans, d1=2s) h1_acq->c13_acq process Data Processing (FT, Phasing, Referencing) c13_acq->process analyze Spectral Analysis (Integration, Peak Picking) process->analyze end End analyze->end

Caption: Experimental workflow for the acquisition and processing of NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative analysis of structurally related compounds, we have established a reliable set of predicted chemical shifts and a clear protocol for their experimental verification. This approach underscores the power of predictive spectroscopy in modern chemical research and provides a valuable resource for scientists working on the structural elucidation of novel compounds.

References

  • SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • MD Topology. 2-Bromopyridine | C5H4BrN | MD Topology | NMR | X-Ray. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the expected mass spectrometric behavior of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a halogenated and multi-functionalized pyridine derivative. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties to predict its mass spectrum. This comparative analysis will equip researchers with the expertise to interpret mass spectral data of similar complex molecules and to consider alternative analytical strategies.

Understanding the Molecule: Structure and Expected Molecular Ion

This compound (C₁₅H₂₁BrN₂O₃) possesses a molecular weight of 357.24 g/mol .[1][2] Its structure features a brominated pyridine core with two pivaloyl groups, one as an amide and the other as an ester. This intricate arrangement of functional groups dictates its fragmentation pattern under mass spectrometric analysis.

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M⁺), which is a radical cation formed by the removal of an electron.[3] Due to the presence of bromine, the molecular ion peak is expected to be a doublet, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Therefore, we anticipate prominent peaks at m/z 356 and 358.

Predicted Fragmentation Pathways: A Logic-Driven Approach

The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[3] The fragmentation of this compound is predicted to be driven by the lability of the pivaloyl groups and the stability of the resulting fragments.

Key Predicted Fragmentation Reactions:

  • Loss of a Pivaloyl Radical: The most favorable initial fragmentation is likely the cleavage of the ester pivaloyl group as a radical, leading to a stable acylium ion. This is a common fragmentation pathway for esters.

  • Loss of the Pivaloyl Cation: Alternatively, the pivaloyl group can be lost as a cation, though this is generally less favored.

  • Amide Bond Cleavage: The pivalamide group can also undergo fragmentation, typically through cleavage of the C-N bond.

  • McLafferty Rearrangement: While less probable due to the substitution pattern, a McLafferty rearrangement involving the amide group could occur if a gamma-hydrogen is available.

  • Pyridine Ring Fragmentation: Fragmentation of the pyridine ring itself is also possible, though this typically requires higher energy and would result in smaller fragment ions.[4]

The following diagram illustrates the predicted primary fragmentation pathways:

G M [M]⁺˙ m/z 356/358 F1 Loss of C(CH₃)₃CO• m/z 271/273 M->F1 -•C(O)C(CH₃)₃ F2 Loss of C(CH₃)₃CO⁺ m/z 271/273 M->F2 -C(O)C(CH₃)₃⁺ F3 Loss of C(CH₃)₃CONH• m/z 257/259 M->F3 -•NHC(O)C(CH₃)₃ F4 [C(CH₃)₃CO]⁺ m/z 85 F1->F4 Further Fragmentation F2->F4 Further Fragmentation F5 [C(CH₃)₃]⁺ m/z 57 F4->F5 -CO

Caption: Predicted primary fragmentation pathways for this compound.

Comparative Analysis of Expected Fragment Ions

To aid in the interpretation of an experimental mass spectrum, the following table summarizes the predicted key fragment ions, their m/z values, and the corresponding neutral losses.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structure Neutral Loss Significance
356/358[C₁₅H₂₁⁷⁹/⁸¹BrN₂O₃]⁺-Molecular Ion
271/273[C₁₀H₁₂⁷⁹/⁸¹BrN₂O₂]⁺•C(O)C(CH₃)₃Loss of pivaloyl radical from ester
257/259[C₉H₉⁷⁹/⁸¹BrN₂O]⁺•NHC(O)C(CH₃)₃Loss of pivalamido radical
85[C₅H₉O]⁺-Pivaloyl cation
57[C₄H₉]⁺COtert-Butyl cation (from pivaloyl)

The presence of a strong peak at m/z 57 is a hallmark of molecules containing a tert-butyl group, which is a key feature of the pivaloyl moiety.[5][6] This fragment is a highly stable tertiary carbocation.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted analytical approach provides the most robust characterization. For a compound like this compound, the following techniques would be highly complementary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework and the connectivity of the atoms, confirming the positions of the bromine and the two distinct pivaloyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the amide and ester carbonyls (C=O) and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and can be coupled with mass spectrometry (LC-MS) for a comprehensive analysis of complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and sensitive detection.[7] The choice between LC-MS and GC-MS would depend on the physicochemical properties of the analyte.

The following workflow illustrates a comprehensive analytical approach:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (EI or ESI) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC) Purification->Purity

Caption: Recommended analytical workflow for the characterization of the title compound.

Experimental Protocol: A Template for Analysis

For researchers seeking to perform mass spectrometry on this or similar compounds, the following protocol provides a general framework for analysis using a standard quadrupole mass spectrometer with an electron ionization source.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of ~1 mg/mL.

    • Ensure the sample is free of non-volatile salts or buffers which can contaminate the ion source.

  • Instrument Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and fragmentation)

    • Source Temperature: 200-250 °C (optimize to ensure vaporization without thermal decomposition)

    • Mass Range: m/z 50-500 (to encompass the molecular ion and expected fragments)

    • Scan Speed: 1000 amu/s

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the instrument.

    • Acquire data for a sufficient duration to obtain a good quality mass spectrum with a high signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), paying attention to the isotopic pattern of bromine.

    • Analyze the fragmentation pattern, identifying key fragment ions and their corresponding neutral losses.

    • Compare the observed spectrum with the predicted fragmentation pathways outlined in this guide.

Conclusion

The mass spectrometric analysis of this compound presents a fascinating case study in predicting the fragmentation of a multi-functionalized molecule. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation of its constituent parts, researchers can confidently interpret experimental data.[8][9] The synergistic use of complementary analytical techniques such as NMR and IR spectroscopy is paramount for unambiguous structure elucidation. This guide provides a robust framework for approaching the analysis of this and other novel chemical entities, ultimately accelerating the pace of drug discovery and development.

References

  • Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. - ResearchGate. Available at: [Link]

  • Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. - ResearchGate. Available at: [Link]

  • Pyridine, 3-bromo- - the NIST WebBook. Available at: [Link]

  • Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry - PubMed. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Brominations with Pyridine Hydrobromide Perbromide | Journal of the American Chemical Society. Available at: [Link]

  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Available at: [Link]

  • Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes - MDPI. Available at: [Link]

  • Crystal structure of [5-bromo-2-(pyridin-2-yl-κN)phenyl-κC (1)](pentane-2,4-dionato-κ (2) O,O')platinum(II) - PubMed. Available at: [Link]

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A Comparative Guide to the Analytical Characterization of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a substituted pyridine derivative. The selection and application of these techniques are critical for confirming the molecule's identity, purity, and structural integrity.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's characteristics. A well-designed analytical workflow leverages the strengths of multiple, complementary methods to build a comprehensive and validated dataset. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis for the characterization of this compound.

Analytical Workflow for Structural Elucidation and Purity Assessment

The following diagram illustrates a logical workflow for the characterization of this compound, starting from initial structural confirmation to final purity assessment.

Analytical Workflow cluster_0 Structural Confirmation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI, ESI) NMR->MS Confirms Molecular Weight HPLC HPLC-UV/MS NMR->HPLC Identifies Structure of Impurities MS->HPLC Provides Mass Detection for Impurities FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups EA Elemental Analysis (CHN) HPLC->EA Ensures Sample Purity for Analysis

Caption: A typical analytical workflow for the characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.

  • Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent, these protons are expected to be deshielded and appear downfield.[1][2][3] The proton at the C6 position is expected to be the most deshielded due to its proximity to the nitrogen atom.

  • Pivalamido and Pivalate Protons: The nine protons of each tert-butyl group will appear as sharp singlets in the aliphatic region (typically δ 1.0-1.5 ppm). The distinct chemical shifts for the two pivaloyl groups will confirm their different chemical environments (amide vs. ester).

  • Amide NH Proton: The amide proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the nitrogen atom and the bromine substituent. The carbon bearing the bromine atom (C5) will show a characteristic shift, and its coupling to bromine may not be observed.

  • Carbonyl Carbons: The two carbonyl carbons (amide and ester) will appear in the downfield region of the spectrum (typically δ 160-180 ppm).

  • Pivaloyl Carbons: The quaternary and methyl carbons of the two tert-butyl groups will have distinct chemical shifts.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions.[4] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the pivaloyl groups, the pivalamido group, or the bromine atom.[6][7] Observing these characteristic fragment ions can further confirm the structure of the molecule.

Comparison of Ionization Techniques
Ionization TechniquePrincipleAdvantages for this MoleculeDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[4]Provides a detailed and reproducible fragmentation pattern useful for structural elucidation.The molecular ion peak may be weak or absent due to extensive fragmentation.
Electrospray Ionization (ESI) A soft ionization technique where the sample is dissolved in a solvent and sprayed through a high-voltage capillary.Produces a strong molecular ion peak with minimal fragmentation, ideal for accurate molecular weight determination.Provides less structural information from fragmentation compared to EI.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and the characteristic bromine isotopic pattern. Analyze the fragmentation pattern to confirm the structural features of the molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique for separating, identifying, and quantifying the components in a mixture.[8] For this compound, reversed-phase HPLC is the most suitable method for purity determination.[8][9]

Method Development Considerations
  • Column Selection: A C18 column is a good starting point for the separation of this moderately polar compound.[8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) is typically used.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate impurities with a wide range of polarities.

  • Detection: UV detection is suitable as the pyridine ring contains a chromophore. The detection wavelength should be set at the absorbance maximum of the compound.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11]

Expected Characteristic Absorptions
  • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.[12][13]

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the tert-butyl groups.

  • C=O Stretch: Two strong absorption bands are expected for the carbonyl groups. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the ester C=O stretch is usually at a higher frequency, around 1730-1750 cm⁻¹.[12][13]

  • C-N and C-O Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.

  • Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[14]

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound.[15][16] This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the proposed structure of this compound.

Data Summary and Comparison

Analytical TechniqueInformation ProvidedKey Expected Results for this compound
¹H NMR Proton environment and connectivitySignals for pyridine protons, two distinct tert-butyl singlets, and an amide NH proton.
¹³C NMR Carbon skeletonSignals for pyridine carbons, two carbonyl carbons, and two sets of pivaloyl carbons.
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak with a characteristic 1:1 isotopic pattern for bromine.
HPLC Purity and number of componentsA single major peak with purity >95% (ideally >98%).
FTIR Functional groupsCharacteristic absorptions for N-H, C=O (amide and ester), and the pyridine ring.
Elemental Analysis Elemental compositionExperimental %C, %H, and %N values consistent with the molecular formula.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By combining the structural insights from NMR and MS, the purity assessment from HPLC, the functional group information from FTIR, and the elemental composition confirmation from elemental analysis, researchers can establish the identity, purity, and integrity of this molecule with a high degree of confidence. This rigorous analytical workflow is essential for ensuring the quality and reliability of data in drug discovery and development.

References

  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Wikipedia. (2023). Organobromine chemistry.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Unknown. (n.d.). Element analysis.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • NIH. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • Unknown. (n.d.). Natural and man-made organobromine compounds in marine biota from Central Norway.
  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Unknown. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • MSU chemistry. (n.d.). Mass Spectrometry.
  • Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • RSC Publishing. (n.d.). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state.

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A Comparative Guide to the Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate: An In-Depth Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the efficient and scalable production of highly functionalized heterocyclic compounds is of paramount importance. 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a key intermediate in the synthesis of various pharmaceutically active molecules, presents a unique synthetic challenge due to its multifunctional pyridine core. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and a deep dive into the chemical principles that underpin each approach.

Introduction to the Target Molecule

This compound[1][2] is a substituted pyridine derivative characterized by the presence of a bromine atom, a pivalamido group, and a pivaloyloxy group. The strategic placement of these functionalities makes it a versatile building block for the introduction of diverse chemical moieties, rendering it valuable in medicinal chemistry for the development of novel therapeutic agents. The synthesis of this molecule requires careful control of regioselectivity to ensure the correct placement of the pivaloyl groups on the amino and hydroxyl functionalities of the pyridine ring.

Route 1: Multi-step Synthesis via a Hydroxypyridine Intermediate

This route commences with the commercially available 2-aminopyridine and proceeds through the key intermediate, 2-amino-5-bromo-4-hydroxypyridine. This pathway is characterized by a sequential introduction of the required functional groups.

Workflow for Route 1

Route 1 Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-4-methoxypyridine B->C Methoxylation D 2-Amino-5-bromo-4-hydroxypyridine C->D Demethylation E This compound D->E Double Pivaloylation

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. Several methods exist for this transformation, with the use of N-bromosuccinimide (NBS) in a suitable solvent being a common and effective approach.

  • Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone.

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in acetone.

    • Cool the solution to 10°C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature.

    • Stir the reaction mixture for an additional 30 minutes at 10°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. A yield of up to 95% can be achieved with this method[1].

Step 2: Synthesis of 2-Amino-5-bromo-4-methoxypyridine

This step introduces the methoxy group at the 4-position, which will later be converted to the hydroxyl group.

  • Materials: 2-Amino-5-bromopyridine, Sodium methoxide, Methanol, Copper(I) iodide.

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in methanol, add sodium methoxide (1.5 eq) and a catalytic amount of copper(I) iodide.

    • Heat the mixture to reflux and maintain for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 2-Amino-5-bromo-4-hydroxypyridine

The methoxy group is demethylated to yield the key hydroxypyridine intermediate.

  • Materials: 2-Amino-5-bromo-4-methoxypyridine, Hydrobromic acid (48%).

  • Procedure:

    • Add 2-amino-5-bromo-4-methoxypyridine (1.0 eq) to 48% hydrobromic acid.

    • Heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-4-hydroxypyridine.

Step 4: Synthesis of this compound

This final step involves the simultaneous acylation of both the amino and hydroxyl groups.

  • Materials: 2-Amino-5-bromo-4-hydroxypyridine, Pivaloyl chloride, Pyridine, 4-Dimethylaminopyridine (DMAP).

  • Procedure:

    • Suspend 2-amino-5-bromo-4-hydroxypyridine (1.0 eq) in anhydrous pyridine.

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add pivaloyl chloride (2.2 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Convergent Synthesis via a Pre-functionalized Pyridine

An alternative approach involves the synthesis of a pre-functionalized pyridine ring, which already contains some of the desired substituents, followed by the introduction of the remaining groups. This route can offer advantages in terms of step economy and overall yield.

Workflow for Route 2

Route 2 Workflow A Substituted Pyrimidine B 5-Bromo-2-substituted pyrimidine A->B Bromination C 5-Bromo-2-amino-4-hydroxypyrimidine B->C Ring Transformation D This compound C->D Double Pivaloylation

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of 5-Bromo-2-substituted pyrimidine

This route can start from a commercially available substituted pyrimidine, which is then brominated. For example, using 2-aminopyrimidine.

  • Materials: 2-Aminopyrimidine, N-Bromosuccinimide (NBS), Acetic acid.

  • Procedure:

    • Dissolve 2-aminopyrimidine (1.0 eq) in glacial acetic acid.

    • Add NBS (1.05 eq) portion-wise at room temperature.

    • Stir the mixture for 2-3 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into water and neutralize with a solid base like sodium carbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the brominated pyrimidine.

Step 2: Ring Transformation to 5-Bromo-2-amino-4-hydroxypyridine

This key step involves a ring transformation reaction, which can be achieved through various methods, including Dimroth rearrangement or other base-catalyzed rearrangements of the pyrimidine ring. The specific conditions will be highly dependent on the substituents on the pyrimidine ring.

Step 3: Synthesis of this compound

This final step is identical to Step 4 in Route 1, involving the double pivaloylation of the 2-amino-5-bromo-4-hydroxypyridine intermediate.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Multi-step SynthesisRoute 2: Convergent Synthesis
Starting Materials Readily available and inexpensive (2-aminopyridine).Can start from various pyrimidine derivatives, availability and cost may vary.
Number of Steps Generally longer (4 steps).Potentially shorter, depending on the chosen pyrimidine starting material.
Overall Yield Can be moderate due to the number of steps.Potentially higher if the ring transformation is efficient.
Scalability Each step is generally scalable.The ring transformation step may require optimization for large-scale synthesis.
Purification Multiple purification steps are required.Fewer purification steps may be needed.
Control of Regioselectivity Good control in each step.The ring transformation step is crucial for the final regiochemistry.

Mechanistic Insights: The Double Pivaloylation

The key transformation in both synthetic routes is the double pivaloylation of 2-amino-5-bromo-4-hydroxypyridine. This reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by DMAP.

Pivaloylation Mechanism cluster_0 Activation of Pivaloyl Chloride cluster_1 Nucleophilic Attack A Pivaloyl Chloride C N-Pivaloyl-DMAP Intermediate (Acylpyridinium salt) A->C + DMAP B DMAP E Intermediate Adduct C->E + Substrate (D) D 2-Amino-5-bromo-4-hydroxypyridine F This compound E->F - DMAP, - HCl

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-pivalamidopyridin-4-yl pivalate and its Analogues as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3][4] This guide provides a comparative analysis of the biological activity of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, a novel pyridine derivative, and a series of its rationally designed analogues.

Disclaimer: The following guide is a representative case study designed to illustrate the process of structure-activity relationship (SAR) analysis for a novel chemical series. While this compound is a known chemical entity[5][6], the biological data and analogues presented herein are hypothetical, created to provide a scientifically grounded example of the drug discovery and lead optimization process in the absence of publicly available biological data for the lead compound.

Our investigation focuses on the potential of this chemical series as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[7][8] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a high-value target for therapeutic intervention in inflammatory diseases.[7][8][9]

Lead Compound Profile: BSI-001

For the purpose of this guide, we will refer to this compound as BSI-001 . The initial screening of BSI-001 was prompted by its structural alerts, namely the substituted pyridine core, which is present in many known kinase inhibitors.

Structure of BSI-001 (Lead Compound):

  • Chemical Name: this compound

  • Molecular Formula: C₁₅H₂₁BrN₂O₃[5]

  • Key Features: A central pyridine ring with a bromine atom at the 5-position, a pivalamido group at the 2-position, and a pivalate ester at the 4-position.

Initial in vitro kinase assays revealed that BSI-001 possesses modest inhibitory activity against p38α MAPK. This finding established BSI-001 as a viable, albeit unoptimized, lead compound for a new class of anti-inflammatory agents.

Analogue Synthesis and Rationale

To explore the structure-activity relationship (SAR) and improve the potency and drug-like properties of our lead compound, a series of analogues (BSI-002 to BSI-005) were designed. The synthetic strategy focused on systematic modifications at three key positions: the pivalate ester at C4, the bromine atom at C5, and the pivalamido group at C2.

Figure 1: Rationale for Analogue Design.

  • BSI-002: The pivalate ester in BSI-001 is a potential liability, as esters are often rapidly hydrolyzed in vivo. BSI-002 was synthesized by hydrolyzing the ester to the corresponding pyridin-4-ol to assess the importance of this group for activity and improve metabolic stability.

  • BSI-003 & BSI-004: The bromine atom at the C5 position serves as a synthetic handle for introducing diverse substituents via cross-coupling reactions.[10] This allows for probing the steric and electronic requirements of the binding pocket. A phenyl group (BSI-003) was introduced to explore π-stacking interactions, while a morpholine group (BSI-004) was added to improve solubility and introduce a potential hydrogen bond acceptor.

  • BSI-005: The bulky pivalamido group at C2 was replaced with a smaller cyclopropylamido group to investigate the steric tolerance in this region of the molecule.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Study

The synthesized analogues were evaluated for their inhibitory activity against p38α MAPK and for their cellular toxicity using a standard MTT assay.[11][12][13]

Compound IDStructure Modification (relative to BSI-001)p38α MAPK IC₅₀ (nM)Cytotoxicity (HepG2) CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
BSI-001 Lead Compound850> 50> 59
BSI-002 C4-pivalate → C4-hydroxyl45> 50> 1111
BSI-003 C5-bromo → C5-phenyl2515600
BSI-004 C5-bromo → C5-morpholine12> 50> 4167
BSI-005 C2-pivalamido → C2-cyclopropylamido780> 50> 64
Staurosporine Control Inhibitor100.022

Table 1: Comparative biological data for the BSI compound series.

SAR Analysis and Key Insights
  • The C4-Hydroxyl is Critical for Potency: The most dramatic increase in potency was observed with BSI-002 , where hydrolysis of the C4-pivalate ester to a hydroxyl group resulted in an almost 20-fold improvement in p38α MAPK inhibition. This suggests the hydroxyl group may act as a key hydrogen bond donor or acceptor within the kinase's active site. The pivalate ester in BSI-001 likely acts as a prodrug or is simply a poor fit for the binding pocket.

  • C5 Position Tolerates Diverse Substituents: Replacing the C5-bromo atom led to significant gains in potency. The introduction of a phenyl group (BSI-003 ) enhanced activity, likely through favorable hydrophobic or π-stacking interactions. However, this came at the cost of increased cytotoxicity. The most successful modification was the introduction of a morpholine ring (BSI-004 ), which yielded the most potent compound in the series (IC₅₀ = 12 nM) while maintaining an excellent safety profile (CC₅₀ > 50 µM). The morpholine likely improves solubility and forms a key hydrogen bond with the protein backbone.

  • Steric Bulk at C2 is Favorable: The replacement of the bulky t-butyl group in the C2-pivalamido moiety with a smaller cyclopropyl ring (BSI-005 ) resulted in a slight decrease in activity compared to the lead compound. This indicates that the hydrophobic pocket accommodating this group is large and benefits from the steric bulk provided by the t-butyl group.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli.[8][14] Activation of this pathway leads to the phosphorylation of downstream targets, culminating in the expression of inflammatory genes.[7] BSI-004, our most potent analogue, is hypothesized to inhibit this pathway by blocking the kinase activity of p38α, thereby preventing the downstream inflammatory response.

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) mkk Upstream Kinases (MKK3/6) stimuli->mkk p38 p38 MAPK mkk->p38 Phosphorylation mk2 Downstream Kinase (MK2) p38->mk2 Phosphorylation gene Pro-inflammatory Gene Expression (TNF-α, COX-2, IL-6) mk2->gene mRNA Stabilization & Translation inhibitor BSI-004 inhibitor->p38 Inhibition

Figure 2: The p38 MAPK signaling pathway and the inhibitory action of BSI-004.

Experimental Protocols

The following protocols are generalized methods for determining kinase inhibition and cytotoxicity.[15][16]

Protocol 1: In Vitro p38α MAPK Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is correlated with enzyme activity.

Figure 3: Workflow for the in vitro luminescence-based kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each BSI compound in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, add 1 µL of diluted compound, 2 µL of p38α MAPK enzyme and its corresponding substrate peptide in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Initiation: Initiate the reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11][12][17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Methodology:

  • Cell Seeding: Seed HepG2 cells (a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the BSI compounds for 48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Conclusion and Future Directions

This guide demonstrates a systematic approach to lead optimization, starting from a modestly active hit, BSI-001 (this compound). Through rational design and synthesis of a focused library of analogues, we have elucidated key structure-activity relationships for this novel pyridine-based scaffold.

The investigation identified BSI-004 as a highly potent and non-toxic inhibitor of p38α MAPK in vitro. The key modifications contributing to this enhanced profile were the hydrolysis of the C4-pivalate ester to a hydroxyl group and the introduction of a C5-morpholine moiety.

Future work will focus on:

  • Confirming the on-target activity of BSI-004 in cell-based assays by measuring the phosphorylation of downstream p38 targets.

  • Conducting a broader kinase panel screen to assess the selectivity of BSI-004.

  • Evaluating the pharmacokinetic properties (ADME) of BSI-004 to determine its suitability for in vivo studies in animal models of inflammation.

This hypothetical study underscores the power of iterative design and SAR analysis in transforming a simple chemical starting point into a promising lead candidate for drug development.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

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  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14104. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-pivalamidopyridin-4-yl pivalate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, appearing in approximately 20% of the top 200 commercial drugs.[1] Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.[2] The target molecule of this guide, 5-Bromo-2-pivalamidopyridin-4-yl pivalate, is a highly functionalized intermediate. Its key features—a bromine atom for subsequent cross-coupling reactions, a protected amine (pivalamide), and a protected hydroxyl group (pivalate)—make it a versatile building block for creating complex molecular architectures.

This guide provides an in-depth cost-benefit analysis of a proposed synthetic route for this intermediate, compares it with viable alternatives, and offers detailed experimental protocols. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to make informed decisions for their discovery and development programs.

Proposed Synthesis: A Retrosynthetic Approach

Our retrosynthetic analysis points to a key precursor: 2-amino-5-bromo-4-hydroxypyridine . This common intermediate can be acylated in a single subsequent step to yield the final product.

G product This compound intermediate 2-Amino-5-bromo-4-hydroxypyridine product->intermediate Double Acylation start 2-Amino-4-hydroxypyridine intermediate->start Regioselective Bromination G start Choose Synthetic Strategy prop_route Proposed Route: Early Bromination + Pivaloylation start->prop_route alt1 Alternative 1: De Novo Synthesis start->alt1 alt2 Alternative 2: Late-Stage Bromination start->alt2 alt3 Alternative 3: Cheaper Protecting Groups start->alt3 prop_pros Pros: High Yield, High Purity, Step-Economical, Scalable prop_route->prop_pros prop_cons Cons: Moderate Reagent Cost prop_route->prop_cons alt1_pros Pros: Very Cheap Starting Materials alt1->alt1_pros alt1_cons Cons: More Steps, Low Yield, Regioselectivity Issues alt1->alt1_cons alt2_pros Pros: Potentially Viable alt2->alt2_pros alt2_cons Cons: Harsh Conditions, Lower Yield, Side Products alt2->alt2_cons alt3_pros Pros: Lower Reagent Cost alt3->alt3_pros alt3_cons Cons: Less Stable Product, Requires Chromatography alt3->alt3_cons

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A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-pivalamidopyridin-4-yl pivalate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Solid-State Architecture of Novel Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their inherent electronic properties and capacity for diverse functionalization make them privileged scaffolds in medicinal chemistry and functional materials. The subject of this guide, 5-Bromo-2-pivalamidopyridin-4-yl pivalate, and its derivatives, are of particular interest due to the interplay of several key structural features: the brominated pyridine core, a hydrogen-bond donating pivalamido group, and a sterically demanding pivalate ester. These characteristics suggest a rich and complex solid-state behavior, where subtle changes in the molecular structure can lead to significant alterations in crystal packing, and consequently, the physicochemical properties of the material.

X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships, polymorphism, and solid-state stability. This guide offers a comprehensive comparison of the methodologies and experimental considerations for the X-ray crystallographic analysis of this compound and its derivatives. While crystallographic data for the title compound is not publicly available at the time of writing, this guide will leverage data from related structures and established crystallographic principles to provide a robust framework for researchers in the field.

Synthesis and Crystallization: The Gateway to High-Quality Diffraction Data

The journey to a successful crystal structure determination begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would likely involve a multi-step process, starting from a commercially available precursor such as 2-amino-5-bromopyridine. A potential pathway is outlined below:

A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-4-hydroxypyridine A->B Oxidation C 5-Bromo-2-pivalamido-4-hydroxypyridine B->C Pivaloyl chloride, Pyridine D This compound C->D Pivaloyl chloride, Pyridine

Figure 1. Proposed synthetic workflow for this compound.

Comparative Crystallization Strategies

The growth of diffraction-quality crystals is often the most challenging step in X-ray crystallography.[2] For organic molecules like the target compound, a screening of various crystallization techniques is essential.

Technique Principle Advantages Disadvantages Applicability to Target Compound
Slow Evaporation A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and eventual crystallization.Simple to implement, requires minimal equipment.Can lead to the formation of multiple small crystals or an oil.A good starting point. Solvents such as ethanol, ethyl acetate, or dichloromethane could be explored.
Vapor Diffusion A solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Allows for fine control over the rate of crystallization, often yielding high-quality crystals.Requires careful selection of solvent/precipitant pairs.Highly recommended. A good solvent could be acetone or ethyl acetate, with a precipitant like hexane or heptane.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can be effective for compounds with a steep solubility curve.May lead to rapid crystallization and smaller crystals if cooling is too fast.Worth exploring, especially if the compound shows good solubility in a particular solvent at elevated temperatures.
Sublimation The solid compound is heated under vacuum, causing it to sublime and then deposit as crystals on a cold surface.Can yield very pure crystals, free from solvent inclusions.Only applicable to compounds that sublime without decomposition.Pyridine derivatives can sometimes be sublimed, but the pivaloyl groups may affect thermal stability.[3]

X-ray Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. The choice of instrumentation and data collection strategy can significantly impact the quality of the final structure.

cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Data Processing A Select a single, well-formed crystal B Mount on a goniometer head A->B C Screen crystal for diffraction quality B->C D Determine unit cell and space group C->D E Collect full sphere of diffraction data D->E F Integrate reflection intensities E->F G Apply corrections (absorption, etc.) F->G H Merge and scale data G->H

Figure 2. A generalized workflow for X-ray diffraction data collection and processing.

Comparative Data Collection Parameters
Parameter Alternative 1: In-house Diffractometer Alternative 2: Synchrotron Source Rationale and Considerations
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Tunable wavelengthSynchrotron radiation is much more intense, allowing for data collection on smaller or weakly diffracting crystals.
Detector CCD or CMOS detectorPixel array detectors (e.g., PILATUS, EIGER)Modern pixel array detectors have higher sensitivity and lower noise, leading to better data quality.
Temperature Typically 100 K (liquid nitrogen)Typically 100 KLow temperatures reduce atomic thermal motion, leading to higher resolution data.
Data Collection Strategy Full sphere data collection with multiple scansFull sphere data collection, often with fine slicing (e.g., 0.1-0.5° per frame)A complete dataset is crucial for accurate structure determination and for identifying potential twinning or other crystal pathologies.

Structure Solution and Refinement: From Diffraction Data to Molecular Structure

The process of converting the collected diffraction data into a three-dimensional molecular model is known as structure solution and refinement.

Structure Solution

For novel organic compounds, direct methods are typically the first choice for solving the crystal structure.[1] These methods use statistical relationships between the intensities of the diffraction spots to determine the initial phases of the X-ray waves, which in turn allows for the calculation of an initial electron density map. The heavy bromine atom in the target molecule would be a significant asset for direct methods, as its strong scattering would provide a robust starting point for phasing.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using least-squares methods.[4][5] This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.

Key Refinement Considerations for this compound and its Derivatives:

  • Disorder: The flexible pivaloyl groups could potentially exhibit conformational disorder in the crystal lattice. This would manifest as unusually large or oddly shaped thermal ellipsoids in the electron density map and may require modeling with multiple, partially occupied atomic positions.

  • Hydrogen Bonding: The pivalamido group provides a hydrogen bond donor (N-H), which is likely to participate in intermolecular hydrogen bonding with the nitrogen atom of the pyridine ring or the carbonyl oxygen of a neighboring molecule. Identifying and correctly modeling these interactions is crucial for understanding the crystal packing.

  • Twinning: This is a phenomenon where two or more crystal lattices are intergrown in a specific orientation. It can complicate data processing and refinement, but modern crystallographic software is well-equipped to handle twinned data.

Comparative Crystallographic Data: A Case Study with 2-Amino-5-bromopyridine

While specific data for this compound is unavailable, we can examine the crystallographic data for a related, simpler molecule, 2-Amino-5-bromopyridine, to establish a baseline for comparison.

Parameter 2-Amino-5-bromopyridine [5]Expected for this compound Rationale for Expected Differences
Crystal System MonoclinicLikely Monoclinic or TriclinicThe addition of bulky, flexible groups often leads to lower symmetry crystal systems.
Space Group P2₁/cP2₁/c, P-1, or other common centrosymmetric space groups for organic molecules.The choice of space group will depend on the molecular symmetry and packing arrangement.
Unit Cell Volume 589.9 ųSignificantly largerThe addition of two pivaloyl groups will substantially increase the molecular volume and thus the unit cell volume.
Density 1.94 g/cm³Likely lowerThe increase in molecular weight will be offset by a larger increase in volume, likely resulting in a lower density.
Key Intermolecular Interactions N-H···N hydrogen bonds, Br···Br contactsN-H···N or N-H···O=C hydrogen bonds, C-H···π interactions, potential Br···O contacts.The pivalamido group introduces a new hydrogen bond donor, and the pivalate ester a new acceptor. The bulky tert-butyl groups may favor C-H···π interactions.

Conclusion: A Roadmap for the Structural Elucidation of Novel Pyridine Derivatives

The X-ray crystallographic analysis of this compound and its derivatives presents a fascinating challenge that lies at the intersection of synthetic chemistry, crystal engineering, and structural analysis. While the absence of published data for the title compound precludes a direct comparison of experimental results, this guide has provided a comprehensive framework for approaching its structural determination. By carefully considering the synthetic strategy, employing a range of crystallization techniques, and utilizing modern data collection and refinement methods, researchers can successfully elucidate the solid-state structures of these and other complex organic molecules. The insights gained from such studies are invaluable for the rational design of new pharmaceutical agents and functional materials with tailored properties.

References

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Journal of Applied Crystallography, 41(3), 491-522. Available at: [Link]

  • Flack, H. D., et al. (Eds.). (1993). Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press.
  • Goubitz, K., Sonneveld, E. J., & Schenk, H. (2001). 2-amino, 5-bromo-pyridine - Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie - Crystalline Materials, 216(3), 176-181. Available at: [Link]

  • Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(33), 22558-22571. Available at: [Link]

  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(45), 7959-7964. Available at: [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination.
  • Coelho, A. A., et al. (2011). TOPAS-Academic: General profile and structure analysis software for powder diffraction data. Available at: [Link]

  • CCDC. (n.d.). The Cambridge Structural Database. Retrieved January 20, 2026, from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Topics in Current Chemistry (Vol. 315, pp. 133-176). Springer.
  • Wikipedia. (2024, December 22). Pyridine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52524. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromopyridines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, pyridyl scaffolds are of paramount importance. Brominated pyridines stand out as exceptionally versatile building blocks, offering a reactive handle for the strategic introduction of molecular complexity. The position of the bromine atom on the pyridine ring—be it at the 2, 3, or 4-position—dramatically influences its chemical behavior. Understanding these nuances is not merely academic; it is critical for rational reaction design, optimizing yields, and minimizing side-product formation.

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine across several cornerstone synthetic transformations. We will move beyond simple qualitative statements to explore the fundamental electronic and steric principles governing their reactivity, supported by quantitative experimental data and validated protocols.

Part 1: Fundamental Principles of Reactivity

The reactivity of a bromopyridine in a catalytic cycle is not random; it is a finely tuned interplay of electronic effects, steric hindrance, and the potential for the pyridine nitrogen to interact with the metal catalyst.

1.1. Electronic Effects: An Uneven Distribution

The pyridine nitrogen is a powerful electron-withdrawing group, which creates an uneven distribution of electron density across the ring.[1][2] This has profound implications for reactivity:

  • Inductive Effect: The electronegative nitrogen atom pulls electron density from all ring carbons, making the entire ring electron-deficient compared to benzene.

  • Resonance (Mesomeric) Effect: The nitrogen lone pair does not participate in aromaticity. Instead, the nitrogen can withdraw electron density via resonance, creating partial positive charges (δ+) primarily at the 2- and 4-positions (the ortho and para positions, respectively). The 3-position is least affected by this resonance withdrawal.

This electron deficiency makes the C-Br bond at the 2- and 4-positions more polarized and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0)—often the rate-determining step in cross-coupling reactions.[3][4]

Caption: General experimental workflow for Suzuki-Miyaura coupling. [14]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine [5] Objective: To synthesize 3-phenylpyridine.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed Toluene (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add 3-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing arylamines. [6][7]The challenge of catalyst inhibition by the pyridine nitrogen is particularly pronounced in this transformation.

Comparative Performance in Buchwald-Hartwig Amination

IsomerAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene80-10055-98%[8][9][10]
3-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65~71%[11]
4-BromopyridineVarious AminesPd₂(dba)₃ / XPhosK₃PO₄Toluene110Good[12]

Expert Analysis: The Buchwald-Hartwig amination of 2-bromopyridines was historically challenging due to catalyst inhibition. The development of specialized protocols, such as using sealed tubes for volatile amines and employing specific bidentate phosphine ligands, has largely overcome this issue. [17][19]For less reactive substrates like 3-bromopyridine, modern, highly active catalyst systems based on bulky biarylphosphine ligands (e.g., RuPhos, SPhos) are often required to achieve good results under milder conditions. [7]

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine [12] Objective: To synthesize an N-aryl-4-methylpyridin-2-amine.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the 2-bromo-4-methylpyridine and the desired amine to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction for completion by GC-MS or LC-MS.

  • After cooling, dilute with an organic solvent, wash with water, and purify by standard chromatographic methods.

2.2. Lithiation and Halogen-Metal Exchange

Unlike palladium catalysis, reactions with organolithium reagents show a starkly different reactivity pattern, driven by acidity and chelation.

Reactivity with n-Butyllithium (n-BuLi)

IsomerReagentConditionsPrimary OutcomeMechanism
2-Bromopyridine LDA or LiTMPTHF, -78 °CC3-LithiationDirected ortho-metalation (DoM)
3-Bromopyridine n-BuLiTHF, -40 °C to -78 °CC3-LithiationHalogen-Metal Exchange
4-Bromopyridine n-BuLiTHF, -78 °CNucleophilic AdditionAttack at C2 position

Expert Analysis: This is where the isomers diverge most significantly.

  • 2-Bromopyridine: The C3 proton is the most acidic due to the inductive effects of both the adjacent nitrogen and bromine. Strong, non-nucleophilic bases like LDA preferentially abstract this proton (ortho-lithiation). [13]Using n-BuLi can lead to competing halogen-metal exchange or addition.

  • 3-Bromopyridine: This isomer readily undergoes standard halogen-metal exchange, where the butyl group of n-BuLi swaps with the bromine atom. [14]This is a clean and efficient way to generate the 3-pyridyllithium species.

  • 4-Bromopyridine: The 4-position is highly susceptible to nucleophilic attack by n-BuLi at the C2 position, leading to a complex mixture of dihydropyridine adducts and rarely the desired lithiated species. Reductive lithiation using lithium naphthalenide can be an alternative strategy.

Caption: Divergent reactivity of bromopyridine isomers with organolithium reagents.

Conclusion and Outlook

The reactivity of brominated pyridines is a nuanced subject dictated by a predictable yet complex interplay of electronic, steric, and coordination effects.

  • For Palladium-catalyzed cross-coupling , the general reactivity trend is 4-Br > 2-Br > 3-Br , governed by the electronic activation of the C-Br bond. However, the potential for catalyst inhibition at the 2-position must always be a key consideration in experimental design.

  • For organolithium reactions , the outcomes are highly isomer-dependent, with 3-bromopyridine being the ideal substrate for clean halogen-metal exchange, while 2- and 4-bromopyridine are prone to directed metalation and nucleophilic addition, respectively.

A thorough understanding of these fundamental principles empowers researchers to select the appropriate isomer, catalyst system, and reaction conditions, transforming these versatile building blocks into the complex molecules that drive innovation in medicine and technology.

References
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • EAS Reactions of Pyridine Explained. Pearson. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Nature. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

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  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Stanford University. [Link]

  • 2‐Lithiopyridine. ResearchGate. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]

  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. [Link]

  • Mechanism of the Lithiation. YouTube. [Link]

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  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

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  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-pivalamidopyridin-4-yl pivalate

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Equally critical, though often less discussed, is the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-pivalamidopyridin-4-yl pivalate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a deep understanding of the compound's intrinsic properties.

Understanding the Compound: Hazard Profile of this compound

Before we delve into the disposal protocol, it is essential to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of safe laboratory practice.

Based on its Safety Data Sheet (SDS), this compound is a combustible solid. It is classified as a skin sensitizer and a serious eye irritant.[1] Furthermore, its designation as Water Hazard Class 3 (WGK 3) signifies that it is highly hazardous to aquatic life and should be prevented from entering the environment.[1]

PropertyHazard ClassificationGHS PictogramSignal WordPrecautionary Codes
Physical State Solid
Combustibility Combustible Solid (Storage Class 11)Not specified
Health Hazards Skin Sensitizer (Category 1), Eye Irritant (Category 2)GHS07 (Exclamation Mark)WarningP280, P305+P351+P338
Environmental Hazards Highly hazardous to water (WGK 3)

This hazard profile dictates a disposal strategy that mitigates risks of ignition, dermal and ocular exposure, and environmental contamination.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is not merely a suggestion but a critical component of laboratory safety and regulatory compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Segregate at source C Step 3: Waste Accumulation & Storage D Step 4: Arrange for Professional Disposal C->D Scheduled pickup

Caption: A streamlined workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. For this compound, this means it should be collected as a distinct solid hazardous waste.

  • Why Segregate? Mixing this halogenated organic compound with other reactive chemicals could lead to unforeseen and dangerous reactions. For instance, contact with strong acids or bases should be avoided.[2] Furthermore, keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.[3]

All materials contaminated with this compound, including weighing papers, gloves, and pipette tips, must be considered hazardous waste and disposed of accordingly.

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and ensure the safety of all personnel handling the waste.

  • Container Specifications:

    • Material: Use a high-density polyethylene (HDPE) or other chemically resistant container that is compatible with halogenated organic solids.

    • Integrity: The container must be in good condition, free from cracks or residues, and have a securely fitting lid.[4]

    • Labeling: The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Combustible Solid," "Skin Sensitizer," "Eye Irritant")

      • The date of accumulation

Step 3: Waste Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers.

  • Storage Conditions:

    • The storage area should be away from sources of ignition, such as heat, sparks, or open flames.

    • Store the container in a secondary containment unit to prevent the spread of material in case of a leak.

    • Ensure the storage area is inaccessible to unauthorized personnel.

Step 4: Arranging for Professional Disposal

The final and most crucial step is to ensure the waste is transported and disposed of by a licensed hazardous waste management company. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave."[5]

  • Disposal Method: Due to its halogenated nature and classification as a combustible solid, the most appropriate disposal method is high-temperature incineration at a licensed facility.[6] This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if the material is a powder and there is a risk of airborne dust, a NIOSH-approved respirator.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust.[7]

    • Use an absorbent material, such as vermiculite or sand, to collect the spilled solid.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

SpillResponse spill Spill Occurs evacuate Evacuate & Secure spill->evacuate ppe Don PPE evacuate->ppe contain Contain & Clean ppe->contain decontaminate Decontaminate contain->decontaminate report Report to EHS decontaminate->report

Caption: A procedural flowchart for responding to a spill of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a reflection of a laboratory's commitment to the well-being of its researchers and the broader community. By integrating these procedures into your standard operating protocols, you contribute to a culture of safety and environmental stewardship. Remember that these guidelines are a starting point; always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.

References

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  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

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Navigating the Safe Handling of 5-Bromo-2-pivalamidopyridin-4-yl pivalate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of pharmaceutical development, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth operational and disposal framework for 5-Bromo-2-pivalamidopyridin-4-yl pivalate, moving beyond rote procedural lists to instill a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

This compound (C₁₅H₂₁BrN₂O₃, Molecular Weight: 357.24) is a solid, combustible organic compound. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-planned approach to its handling.

Key Hazard Information:

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Health Hazards Eye Irritation Category 2WarningH319: Causes serious eye irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Environmental Hazards Water Hazard ClassWGK 3Highly hazardous to water.
Physical Hazards Storage Class11Combustible Solids.

The core directive from this hazard profile is clear: prevent all contact with eyes and skin, and mitigate any risk of environmental release. The presence of a brominated pyridine structure suggests that while this specific molecule's toxicology is not extensively documented, related compounds can cause irritation to the respiratory and gastrointestinal tracts.[1] Therefore, a conservative approach that minimizes all routes of exposure is scientifically prudent.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is not merely a box-ticking exercise; it is a critical control measure rooted in a thorough risk assessment of the chemical's properties and the procedures being undertaken. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational principle.

Experimental Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase A Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) B Select Appropriate PPE (Based on Hazard Profile) A->B Informs C Don PPE in Correct Sequence (Coat -> Gloves -> Eye Protection) B->C D Handle Chemical in a Controlled Environment (e.g., Fume Hood) C->D E Monitor for PPE Contamination D->E Continuous F Doff PPE in Correct Sequence (Gloves -> Eye Protection -> Coat) E->F Upon Completion or Contamination G Dispose of Contaminated PPE as Hazardous Waste F->G H Thoroughly Wash Hands G->H Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste Type (Solid, Liquid, Contaminated PPE) B Segregate as 'Halogenated Organic Waste' A->B C Use Designated, Labeled, and Sealed Waste Containers B->C D Store Waste in a Satellite Accumulation Area C->D E Arrange for Pickup by Certified Hazardous Waste Disposal Service D->E

Caption: A streamlined process for the safe disposal of halogenated organic waste.

Key Disposal Principles:

  • Segregation is Key: Never mix halogenated organic waste with non-halogenated waste streams. [2][3]This is critical for proper and cost-effective disposal, as halogenated wastes require specific incineration processes. [4][5]* Waste Containers:

    • All waste, including residual solid, solutions, and contaminated items (e.g., gloves, weigh boats, pipette tips), must be collected in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic" and list this compound as a constituent. [2] * The container must be kept closed at all times, except when adding waste. [2]* Aqueous Waste: Any aqueous solutions containing this compound must also be treated as halogenated organic waste. Do not dispose of them down the drain.

  • Spill Cleanup: Any materials used to clean up a spill of this compound must be placed in the designated halogenated organic waste container.

By adhering to these detailed safety, operational, and disposal protocols, you not only ensure your personal safety and the protection of your colleagues but also uphold the highest standards of scientific responsibility and environmental stewardship.

References

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Retrosynthesis Analysis

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5-Bromo-2-pivalamidopyridin-4-yl pivalate
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5-Bromo-2-pivalamidopyridin-4-yl pivalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.